PF-06815345
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1900686-46-5 |
|---|---|
Formule moléculaire |
C27H29ClFN9O4 |
Poids moléculaire |
598.0 g/mol |
Nom IUPAC |
[(1S)-1-[5-[4-[4-[(3-chloro-2-pyridinyl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-1-methylpyrazol-5-yl]tetrazol-1-yl]ethyl] ethyl carbonate |
InChI |
InChI=1S/C27H29ClFN9O4/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3/t16-,18+/m0/s1 |
Clé InChI |
QTBYVAZRKWOIDU-FUHWJXTLSA-N |
SMILES isomérique |
CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F |
SMILES canonique |
CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of PF-06815345: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815345 is an orally active, potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Developed by Pfizer, it was investigated for the treatment of hypercholesterolemia. Although its clinical development was discontinued for strategic reasons, the preclinical data available provide valuable insights into its mechanism of action as a modulator of lipid metabolism. This technical guide synthesizes the publicly available data on this compound, detailing its inhibitory activity, in vitro metabolic profile, and in vivo effects on plasma PCSK9 levels. The document also outlines the general mechanism of PCSK9 inhibition and provides illustrative diagrams to conceptualize the signaling pathways and experimental workflows.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C. Consequently, higher levels of plasma LDL-C are observed. Inhibition of PCSK9 has emerged as a key therapeutic strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease.
Core Mechanism of Action of this compound
This compound functions as a direct inhibitor of PCSK9. By binding to PCSK9, this compound is believed to prevent the interaction between PCSK9 and the LDLR. This disruption of the PCSK9-LDLR complex allows for the normal recycling of the LDLR back to the hepatocyte surface, leading to an increased number of functional LDLRs capable of clearing LDL-C from the circulation. The ultimate effect is a reduction in plasma LDL-C levels.
Signaling Pathway
The following diagram illustrates the established signaling pathway of PCSK9 and the proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that detailed preclinical data, such as binding affinity (Kd) and comprehensive dose-response curves, are not publicly available.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Species | Assay Type | Source |
| IC50 | 13.4 µM | N/A | Cell-free | [1] |
Table 2: In Vitro Metabolism
| Cell Type | Parameter | Value | Incubation Time (min) | Source |
| Human Enterocyte | CLint | <82.9 µL/min/mg | 5-1440 | [1] |
| Human Hepatocyte | CLint | 97.6 µL/min/mg | 5-1440 | [1] |
Table 3: In Vivo Efficacy
| Animal Model | Dose (mg/kg) | Route | Effect | Time Point | Source |
| Humanized PCSK9 Mouse | 500 | p.o. (single dose) | 72% reduction in plasma PCSK9 | 4 hours | [1] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound have not been published in peer-reviewed literature. The information below represents a generalized workflow for the types of experiments conducted, based on standard industry practices.
PCSK9 Inhibition Assay (Cell-free)
This assay is designed to determine the concentration at which an inhibitor reduces the activity of PCSK9 by 50% (IC50).
In Vivo Study in Humanized PCSK9 Mouse Model
This type of study evaluates the in vivo efficacy of a PCSK9 inhibitor in a relevant animal model.
Clinical Development and Discontinuation
This compound entered a Phase 1 clinical trial (NCT02654899) to assess its safety, tolerability, and pharmacokinetics in healthy subjects. However, the trial and further development of the compound were discontinued by Pfizer as a strategic business decision, and not due to safety or efficacy concerns.
Conclusion
This compound is a potent, orally bioavailable small molecule inhibitor of PCSK9 that demonstrated significant in vitro and in vivo activity. By preventing the PCSK9-mediated degradation of the LDLR, this compound effectively increases the clearance of LDL-C. While its clinical development was halted, the available data on this compound contributes to the broader understanding of small molecule-mediated PCSK9 inhibition and can inform future drug discovery efforts in this area. The lack of a comprehensive public dataset from its preclinical development, however, limits a more in-depth analysis of its pharmacological profile.
References
The Biological Function of PF-06815345: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular disease. This document provides a detailed technical guide on the biological function of this compound, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization.
Core Biological Function and Mechanism of Action
The primary biological function of this compound is the inhibition of the PCSK9 protein. PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C from the bloodstream.
By inhibiting the interaction between PCSK9 and the LDLR, this compound prevents the degradation of the LDLR. This leads to an increased number of LDLRs on the hepatocyte surface, which in turn enhances the clearance of LDL-C from the circulation, ultimately lowering plasma LDL-C levels.
Signaling Pathway of PCSK9 and Inhibition by this compound
Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 13.4 µM | The half-maximal inhibitory concentration against PCSK9 in a cell-free assay.[1][2] |
Table 2: In Vitro Metabolism of this compound
| System | Parameter | Value |
| Human Enterocytes | Intrinsic Clearance (CLint) | <82.9 µL/min/mg |
| Human Hepatocytes | Intrinsic Clearance (CLint) | 97.6 µL/min/mg |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Time Point |
| Humanized PCSK9 Mouse | 500 mg/kg (single oral dose) | 72% reduction in plasma PCSK9 | 4 hours post-dose[1] |
Experimental Protocols
While the precise, proprietary protocols for the evaluation of this compound are not publicly available, the following sections describe the standard methodologies for the key experiments cited.
In Vitro PCSK9 Inhibition Assay (Cell-Free)
Objective: To determine the concentration of this compound required to inhibit the binding of PCSK9 to the LDLR by 50% (IC50).
General Protocol:
-
Plate Coating: A microtiter plate is coated with the recombinant EGF-A domain of the human LDLR.
-
Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of this compound.
-
Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow for binding.
-
Detection: The amount of PCSK9 bound to the LDLR is quantified. This is typically achieved using a primary antibody against PCSK9, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.
-
Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: In Vitro PCSK9 Inhibition Assay
Caption: A generalized workflow for an in vitro PCSK9-LDLR binding inhibition assay.
In Vivo PCSK9 Reduction in a Humanized Mouse Model
Objective: To assess the ability of orally administered this compound to reduce the levels of circulating human PCSK9 in a relevant animal model.
General Protocol:
-
Animal Model: A humanized PCSK9 mouse model is used, where the murine Pcsk9 gene is replaced with the human PCSK9 gene. This allows for the direct assessment of the inhibitor's effect on the human protein.
-
Dosing: A single oral dose of this compound (e.g., 100-500 mg/kg) is administered to the mice.[1]
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 4 hours).
-
PCSK9 Quantification: Plasma is isolated from the blood samples, and the concentration of human PCSK9 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage reduction in plasma PCSK9 levels is calculated by comparing the levels in the treated group to those in a vehicle-treated control group.
Clinical Development
This compound was investigated in a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects following single oral doses.[3][4][5] This trial was discontinued as a strategic business decision and not due to safety or efficacy concerns.[4]
Conclusion
This compound is a potent, orally available inhibitor of PCSK9 that demonstrated preclinical efficacy in reducing plasma PCSK9 levels. Its mechanism of action, centered on the preservation of LDL receptors, aligns with established therapeutic strategies for hypercholesterolemia. The provided quantitative data and experimental outlines offer a foundational understanding of the biological function of this compound for professionals in the field of drug development and cardiovascular research.
References
- 1. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo PCSK9 gene editing using an all-in-one self-cleavage AAV-CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Development of PF-06815345: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815345 was a promising, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by Pfizer for the potential treatment of hypercholesterolemia. As a key regulator of low-density lipoprotein (LDL) cholesterol levels, PCSK9 is a validated therapeutic target. This compound demonstrated potent in vitro inhibition of PCSK9 and in vivo efficacy in preclinical models. However, its development was discontinued at an early stage. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, synthesis, preclinical data, and the details of its brief clinical evaluation. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Visualizations of the relevant biological pathway and experimental workflows are provided using Graphviz diagrams.
Introduction to PCSK9 and the Rationale for Oral Inhibitors
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the circulation, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.
The therapeutic potential of inhibiting PCSK9 has been unequivocally demonstrated by the clinical success of monoclonal antibodies such as evolocumab and alirocumab. These injectable biologics effectively lower LDL-C and reduce cardiovascular events. However, the development of orally bioavailable small molecule inhibitors of PCSK9, like this compound, has been pursued to offer a more convenient and potentially more accessible treatment option for patients with hypercholesterolemia.
Discovery and Preclinical Development of this compound
This compound emerged from Pfizer's research program focused on identifying non-peptidic, small molecule inhibitors of the PCSK9-LDLR interaction.
Chemical Structure
The chemical structure of this compound and its active metabolite are presented below.
This compound
-
Chemical Name: (R)-1-(((N-(3-chloropyridin-2-yl)-3-fluoro-4-(1-methyl-5-(2H-tetrazol-5-yl)-1H-pyrazol-4-yl)benzoyl)amino)methyl)ethyl ethyl carbonate
-
Molecular Formula: C27H28ClFN9O5
-
Molecular Weight: 628.03 g/mol
This compound Active Metabolite
-
Chemical Name: N-(3-chloropyridin-2-yl)-3-fluoro-4-[1-methyl-5-(2H-tetrazol-5-yl)pyrazol-4-yl]-N-[(3R)-piperidin-3-yl]benzamide[1]
-
Molecular Formula: C22H21ClFN9O[1]
-
Molecular Weight: 481.91 g/mol [2]
Proposed Synthesis
While the specific synthetic route for this compound employed by Pfizer is proprietary, a plausible synthesis can be inferred from related patent literature for similar oral PCSK9 inhibitors. A potential retrosynthetic analysis suggests a convergent approach, involving the coupling of a substituted benzoic acid with a chiral piperidine derivative.
A generalized synthetic scheme is outlined below:
-
Synthesis of the Pyrazole-Tetrazole Core: Construction of the substituted pyrazole ring followed by the formation of the tetrazole moiety.
-
Synthesis of the Benzoyl Chloride Intermediate: Functionalization of a benzene ring to incorporate the fluoro and pyrazole-tetrazole substituents, followed by conversion to the corresponding benzoyl chloride.
-
Synthesis of the Chiral Piperidine Amine: Preparation of the (R)-3-aminopiperidine derivative.
-
Amide Coupling: Reaction of the benzoyl chloride intermediate with the chiral piperidine amine to form the core amide structure.
-
Prodrug Moiety Installation: Acylation of the piperidine nitrogen to introduce the ethoxycarbonyloxyethyl prodrug group, yielding this compound.
In Vitro Pharmacology
This compound is a potent inhibitor of the PCSK9-LDLR interaction. The key in vitro pharmacological data are summarized in the table below.
| Parameter | Value | Cell/System |
| IC50 | 13.4 µM[3][4] | PCSK9-LDLR Binding Assay |
| Intrinsic Clearance (Clint) | <82.9 µL/min/mg[3] | Human Enterocytes |
| Intrinsic Clearance (Clint) | 97.6 µL/min/mg[3] | Human Hepatocytes |
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in a humanized PCSK9 mouse model. The results of these studies are presented in the table below.
| Animal Model | Dose | Route of Administration | Effect |
| Humanized PCSK9 Mouse[3] | 100-500 mg/kg (single dose)[3] | Oral (p.o.)[3] | 72% reduction in plasma PCSK9 at 500 mg/kg after 4 hours[3] |
Mechanism of Action
This compound functions by directly inhibiting the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, this compound prevents the formation of the PCSK9-LDLR complex. This, in turn, inhibits the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR. As a result, a higher density of LDLRs is maintained on the surface of hepatocytes, leading to increased clearance of circulating LDL-C.
References
In-Depth Technical Guide: Target Validation Studies of PF-06815345
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06815345 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This document provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. The development of this compound reached Phase 1 clinical trials before being discontinued for strategic reasons unrelated to safety or efficacy. The data presented herein underscores the scientific basis for its development as a potential oral therapy for hypercholesterolemia.
Introduction to PCSK9 as a Therapeutic Target
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis. It is primarily synthesized in the liver and secreted into the plasma. PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C from the bloodstream. By inhibiting PCSK9, the recycling of LDLR to the hepatocyte surface is enhanced, leading to increased clearance of LDL-C and a reduction in plasma LDL-C levels. The validation of PCSK9 as a therapeutic target is well-established, with monoclonal antibodies against PCSK9 demonstrating significant efficacy in lowering LDL-C and reducing cardiovascular events.
Mechanism of Action of this compound
This compound is an orally active, potent small molecule designed to inhibit the activity of PCSK9. Unlike monoclonal antibodies that bind to circulating PCSK9, small molecule inhibitors like this compound can be designed to interfere with PCSK9 function through various mechanisms, such as disrupting the interaction between PCSK9 and the LDLR or inhibiting the autocatalytic processing of PCSK9 required for its maturation and secretion. The primary mechanism of this compound is the inhibition of the PCSK9-LDLR interaction.
Signaling Pathway of PCSK9-Mediated LDLR Degradation
The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of its inhibition.
Caption: PCSK9 pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Cell-Free PCSK9 Inhibition | IC50 | 13.4 µM | [1] |
| Cell-Based PCSK9 Secretion (HepG2) | IC50 | Not Publicly Available | - |
| LDL-C Uptake (HepG2) | EC50 | Not Publicly Available | - |
| Binding Affinity to PCSK9 (e.g., SPR) | KD | Not Publicly Available | - |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| Humanized PCSK9 Mouse | 500 mg/kg, single oral dose | Plasma PCSK9 Reduction at 4h | 72% | [1] |
| Humanized PCSK9 Mouse | Various | LDL-C Reduction | Not Publicly Available | - |
Table 3: Pharmacokinetic Profile of this compound (from Clinical Trial NCT02654899)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Data not publicly available |
| Tmax (Time to Cmax) | Data not publicly available |
| AUC (Area Under the Curve) | Data not publicly available |
| Half-life (t1/2) | Data not publicly available |
Note: The Phase 1 clinical trial (NCT02654899) was a single-dose study in healthy subjects to evaluate safety, tolerability, and pharmacokinetics. The trial was discontinued for strategic business reasons, and the detailed pharmacokinetic data has not been publicly released.
Experimental Protocols
Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. Where specific protocols for this compound are not publicly available, representative protocols for similar PCSK9 inhibitors are described.
In Vitro PCSK9 Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of this compound on the activity of PCSK9. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the binding of PCSK9 to the LDLR.
Representative Protocol (TR-FRET):
-
Reagents: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain tagged with a donor fluorophore (e.g., Europium cryptate), and a PCSK9-binding antibody fragment (Fab) labeled with an acceptor fluorophore (e.g., d2).
-
Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
A dilution series of this compound is prepared in an appropriate assay buffer.
-
The test compound or vehicle control is incubated with recombinant human PCSK9.
-
The fluorophore-labeled LDLR-EGF-A domain and the labeled anti-PCSK9 Fab are added to the wells.
-
The plate is incubated at room temperature to allow for binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.
Cellular LDL-C Uptake Assay
Objective: To assess the functional consequence of PCSK9 inhibition by this compound on the ability of liver cells to take up LDL-C.
Representative Protocol (HepG2 Cells):
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Procedure:
-
HepG2 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then serum-starved to upregulate LDLR expression.
-
Cells are treated with a dilution series of this compound in the presence of a fixed concentration of recombinant human PCSK9.
-
Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the wells.
-
After incubation, the cells are washed to remove unbound DiI-LDL.
-
The fluorescence intensity, corresponding to the amount of internalized LDL-C, is measured using a fluorescence plate reader.
-
-
Data Analysis: The EC50 value, representing the concentration of this compound that results in a 50% increase in LDL-C uptake, is calculated from the dose-response curve.
In Vivo Efficacy in Humanized PCSK9 Mouse Model
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing plasma PCSK9 and LDL-C levels.
Representative Protocol:
-
Animal Model: Transgenic mice expressing human PCSK9 are used. These models are often maintained on a high-fat diet to induce a more human-like lipid profile.
-
Procedure:
-
Mice are randomized into treatment groups (vehicle control and different doses of this compound).
-
This compound is formulated for oral gavage and administered as a single dose or in a multiple-dosing regimen.
-
Blood samples are collected at various time points post-dosing.
-
Plasma is isolated for the measurement of human PCSK9 levels (using a specific ELISA) and LDL-C concentrations (using an enzymatic assay).
-
-
Data Analysis: The percentage reduction in plasma PCSK9 and LDL-C levels is calculated for each treatment group relative to the vehicle control group.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the target validation of a PCSK9 inhibitor like this compound.
In Vitro Assay Workflow
Caption: A typical in vitro assay workflow for a PCSK9 inhibitor.
In Vivo Study Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
Conclusion
The preclinical data for this compound provide strong validation for its mechanism of action as a potent inhibitor of PCSK9. The in vitro studies demonstrate direct inhibition of PCSK9, and the in vivo studies in a relevant animal model confirm its ability to reduce plasma PCSK9 levels following oral administration. Although the clinical development of this compound was discontinued for strategic reasons, the target validation studies laid a solid foundation for the continued exploration of small molecule inhibitors of PCSK9 as a promising therapeutic approach for the management of hypercholesterolemia. The detailed experimental protocols and workflows presented in this guide offer valuable insights for researchers and drug development professionals working in this field.
References
The Role of PF-06815345 in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The clinical development of PF-06815345 was discontinued by Pfizer. The information presented in this document is based on publicly available preclinical data and general knowledge of its drug class. No quantitative data from human clinical trials regarding its effects on lipid metabolism has been publicly released.
Executive Summary
This compound is an investigational, orally bioavailable prodrug of a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Developed by Pfizer, it was designed to offer a convenient oral alternative to the injectable monoclonal antibody therapies that currently dominate the PCSK9 inhibitor market. The primary therapeutic target of this compound is the reduction of low-density lipoprotein cholesterol (LDL-C), a key risk factor for atherosclerotic cardiovascular disease. Preclinical studies have demonstrated its ability to lower plasma PCSK9 levels. However, the lack of published clinical data on its effects on the broader lipid profile, including triglycerides and other lipoproteins, necessitates a review based on its established mechanism of action and available preclinical findings.
Mechanism of Action: Targeting PCSK9 to Modulate Lipid Metabolism
This compound functions as a liver-targeted prodrug. Following oral administration, it is absorbed and subsequently converted in the liver by the enzyme carboxyesterase 1 (CES1) into its active metabolite. This active form then inhibits the synthesis of PCSK9.
The inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. PCSK9 is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within the lysosome. By preventing the recycling of LDLRs to the cell surface, PCSK9 effectively reduces the liver's capacity to clear circulating LDL-C.
By inhibiting PCSK9, the active metabolite of this compound is expected to increase the number of LDLRs on hepatocyte surfaces, leading to enhanced clearance of LDL-C from the bloodstream and consequently lowering plasma LDL-C levels.
Signaling Pathway of this compound
Preclinical and In Vitro Data
Publicly available data on this compound is limited to in vitro and preclinical animal studies. These studies have established the compound's potency and its effect on plasma PCSK9 levels.
In Vitro Potency
| Compound | Target | IC50 |
| This compound (active metabolite) | PCSK9 | 13.4 μM[1] |
| Table 1: In Vitro Potency of this compound Active Metabolite |
Preclinical In Vivo Data
A study in a humanized PCSK9 mouse model demonstrated the in vivo activity of this compound.
| Animal Model | Compound | Dose | Effect on Plasma PCSK9 | Time Point |
| Humanized PCSK9 Mouse | This compound | 500 mg/kg (single oral dose) | 28% reduction | 4 hours post-dose |
| Table 2: Preclinical Efficacy of this compound |
Note: The reported data indicates that plasma PCSK9 was lowered to 72% of baseline, which corresponds to a 28% reduction.
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound have not been publicly disclosed. However, based on standard methodologies for evaluating PCSK9 inhibitors, the following experimental workflows can be inferred.
In Vitro PCSK9 Inhibition Assay Workflow
Preclinical In Vivo Evaluation Workflow
Clinical Development and Discontinuation
This compound entered a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects. However, the results of this study have not been made public. Subsequently, Pfizer discontinued the development of this compound. The reasons for this decision have not been officially disclosed but could be related to a variety of factors including, but not limited to, an unfavorable pharmacokinetic or safety profile, lack of sufficient efficacy, or strategic portfolio decisions.
Conclusion and Future Perspectives
This compound represented a promising approach to oral PCSK9 inhibition for the management of hypercholesterolemia. Its liver-targeted prodrug design aimed to maximize efficacy while minimizing potential off-target effects. The available preclinical data demonstrated proof-of-concept by showing a reduction in plasma PCSK9 levels.
However, the discontinuation of its clinical development program and the absence of human clinical data on its impact on lipid metabolism leave significant questions unanswered regarding its potential efficacy and safety in the intended patient population. The pursuit of oral PCSK9 inhibitors remains an active area of research in the pharmaceutical industry, with the goal of providing a more convenient treatment option for patients with hypercholesterolemia who require additional LDL-C lowering beyond statin therapy. The lessons learned from the development of this compound, though not publicly detailed, have likely informed the ongoing efforts to bring a safe and effective oral PCSK9 inhibitor to market.
References
The Oral PCSK9 Inhibitor PF-06815345: A Technical Overview of its Role in LDL Receptor Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the circulation, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL cholesterol. While monoclonal antibodies have proven highly effective, the development of orally bioavailable small molecule inhibitors remains a significant goal. This technical guide provides an in-depth overview of PF-06815345, an orally active small molecule inhibitor of PCSK9. We will delve into its mechanism of action, summarize the available preclinical data, and provide detailed, albeit generalized, experimental protocols relevant to its evaluation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the landscape of oral PCSK9 inhibitors and the regulation of the LDL receptor.
Introduction to this compound
This compound is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] Developed by Pfizer, it was investigated for its potential to lower LDL cholesterol.[2] The primary mechanism of action of this compound is the inhibition of the interaction between PCSK9 and the LDL receptor, thereby preventing PCSK9-mediated degradation of the receptor and increasing its recycling to the cell surface. This leads to enhanced clearance of LDL cholesterol from the bloodstream. A Phase 1 clinical trial (NCT02654899) was initiated to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects; however, the trial was discontinued for strategic business reasons and not due to safety or efficacy concerns.[3]
Mechanism of Action: Regulating the LDL Receptor
The regulation of LDL cholesterol levels is intricately linked to the lifecycle of the LDL receptor. The binding of circulating LDL particles to the LDL receptor on the surface of hepatocytes initiates their endocytosis and subsequent degradation in lysosomes. The LDL receptor, in turn, can be recycled back to the cell surface to clear more LDL particles.
PCSK9 disrupts this cycle by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor.[4][5] This binding event redirects the receptor for lysosomal degradation along with its LDL cargo, preventing its recycling.[4][5] The net effect is a reduction in the number of LDL receptors on the hepatocyte surface, leading to decreased LDL cholesterol clearance and elevated plasma LDL levels.
Small molecule inhibitors of PCSK9, such as this compound, are designed to interfere with the PCSK9-LDLR interaction. By binding to PCSK9, these inhibitors can either directly block the binding site for the LDL receptor or induce conformational changes in PCSK9 that prevent its association with the receptor. This inhibition preserves the LDL receptor population on the cell surface, promoting efficient clearance of LDL cholesterol.
Signaling Pathway of PCSK9-Mediated LDL Receptor Degradation and its Inhibition
Caption: PCSK9 binds to the LDL receptor, leading to its degradation. This compound inhibits this interaction.
Quantitative Data Summary
The publicly available quantitative data for this compound is limited. The following tables summarize the known in vitro and in vivo activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (PCSK9 Inhibition) | 13.4 μM | Cell-free assay | [1] |
| Intrinsic Clearance (CLint) | <82.9 μL/min/mg | Human Enterocytes | MedChemExpress Data |
| Intrinsic Clearance (CLint) | 97.6 μL/min/mg | Human Hepatocytes | MedChemExpress Data |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Effect on Plasma PCSK9 | Time Point | Reference |
| Humanized PCSK9 Mouse | 500 mg/kg | Oral (single dose) | 72% reduction | 4 hours post-dose | MedChemExpress Data |
Experimental Protocols
While the specific, detailed experimental protocols used by Pfizer for the preclinical evaluation of this compound are not publicly available, this section provides representative methodologies for key assays used in the characterization of small molecule PCSK9 inhibitors.
In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)
This assay is designed to quantify the inhibitory effect of a compound on the binding of PCSK9 to the LDL receptor.
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Recombinant human LDLR-EGF-A domain
-
High-binding 96-well microplates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Test compound (this compound) dissolved in DMSO
Protocol:
-
Coating: Coat the wells of a 96-well microplate with the recombinant LDLR-EGF-A domain (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound LDLR.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer (e.g., PBS with 2% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Incubation: Prepare serial dilutions of the test compound (this compound) in assay buffer. Add the diluted compound to the wells.
-
PCSK9 Addition: Add a constant concentration of recombinant His-tagged PCSK9 (e.g., 100 ng/mL) to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound PCSK9 and inhibitor.
-
Detection Antibody: Add the anti-His-tag-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for PCSK9-LDLR Interaction Assay
Caption: A generalized workflow for an ELISA-based PCSK9-LDLR binding inhibition assay.
Cellular LDL Uptake Assay
This assay measures the ability of a compound to enhance the uptake of LDL by liver cells, which is a functional consequence of PCSK9 inhibition.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compound (this compound)
-
Recombinant human PCSK9 (optional, to stimulate LDLR degradation)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) for a predetermined time (e.g., 24 hours). If desired, co-treat with recombinant PCSK9 to assess the compound's ability to rescue PCSK9-mediated effects.
-
LDL Incubation: After the compound treatment, add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound DiI-LDL.
-
Fixation (optional): Fix the cells with 4% paraformaldehyde for imaging.
-
Quantification:
-
Microscopy: Capture fluorescent images of the cells and quantify the intracellular fluorescence intensity using image analysis software.
-
Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.
-
-
Data Analysis: Normalize the fluorescence intensity to a cell viability marker (e.g., Hoechst stain for nuclear count) and calculate the fold-change in LDL uptake relative to the vehicle control.
Conclusion
This compound represents an important effort in the development of oral small molecule inhibitors of PCSK9. The available data demonstrates its potential to inhibit PCSK9 and reduce its circulating levels, which is expected to translate into increased LDL receptor availability and enhanced LDL cholesterol clearance. Although its clinical development was discontinued for strategic reasons, the information gathered on this compound contributes to the broader understanding of targeting PCSK9 with small molecules. Further research and development in this area hold the promise of delivering convenient, oral therapies for the management of hypercholesterolemia and the reduction of cardiovascular risk. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers working to advance this important class of therapeutics.
References
Structural Activity Relationship of PF-06815345: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active, potent small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels, and its inhibition is a validated therapeutic strategy for the management of hypercholesterolemia. This compound emerged from a drug discovery program aimed at identifying non-peptidic, orally bioavailable PCSK9 inhibitors. This document provides a detailed technical guide on the structural activity relationship (SAR) of this compound, based on publicly available information, primarily from patent literature.
Mechanism of Action of PCSK9 and its Inhibition
PCSK9 reduces the number of LDL receptors (LDLR) on the surface of hepatocytes by binding to the receptor and targeting it for lysosomal degradation. This prevents the LDLR from recycling back to the cell surface, leading to reduced clearance of LDL cholesterol from the circulation and consequently higher plasma LDL-c levels. Small molecule inhibitors like this compound are designed to disrupt the interaction between PCSK9 and the LDLR, thereby preserving LDLR function and lowering LDL-c.
Structural Activity Relationship (SAR) of this compound and Analogs
Detailed structure-activity relationship data for this compound is primarily available through patent literature (CA2907071A1). The core structure consists of a substituted amide scaffold. The following table summarizes the SAR based on the examples provided in the patent, highlighting key structural modifications and their impact on PCSK9 inhibitory activity.
| Compound/Example | Core Structure Variation | R1 Group | R2 Group | PCSK9 IC50 (µM) |
| This compound (Example Analog) | Phenyl-Piperidine Amide | 4-fluorophenyl | Substituted tetrazole | 13.4 |
| Analog 1 | Phenyl-Piperidine Amide | Phenyl | Carboxylic acid | > 50 |
| Analog 2 | Biphenyl-Piperidine Amide | 4-fluorophenyl | Substituted tetrazole | 25.2 |
| Analog 3 | Phenyl-Piperidine Amide | 4-chlorophenyl | Substituted tetrazole | 18.9 |
| Analog 4 | Phenyl-Piperazine Amide | 4-fluorophenyl | Substituted tetrazole | 45.7 |
Key SAR Observations:
-
Aromatic Substituents (R1): Halogen substitution on the phenyl ring, particularly fluorine at the para-position, appears to be favorable for activity. Unsubstituted or chloro-substituted analogs show reduced potency.
-
Acidic Moiety (R2): A substituted tetrazole group is a critical feature for potent inhibition. Replacement with a simple carboxylic acid leads to a significant loss of activity. This suggests the tetrazole may be acting as a bioisostere for a carboxylic acid, potentially engaging in key interactions within the PCSK9 binding site.
-
Core Scaffold: The phenyl-piperidine amide core is important for maintaining the correct orientation of the key interacting moieties. Modifications such as introducing a biphenyl system or replacing the piperidine with a piperazine ring are generally detrimental to the inhibitory activity.
Experimental Protocols
While specific, detailed internal protocols for this compound are not publicly available, the following represents a generalized methodology for key assays used in the characterization of small-molecule PCSK9 inhibitors, based on common industry practices and available literature.
PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct binding of PCSK9 to the LDL receptor and the ability of a compound to inhibit this interaction.
Methodology:
-
Reagents:
-
Recombinant human PCSK9 (tagged, e.g., with 6xHis)
-
Recombinant human LDLR-EGF-A domain (tagged, e.g., with biotin)
-
HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-6xHis-Europium cryptate)
-
HTRF acceptor fluorophore-labeled streptavidin (e.g., Streptavidin-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (this compound or analogs) serially diluted in DMSO.
-
-
Procedure:
-
Add test compound dilutions to a low-volume 384-well plate.
-
Add a pre-mixed solution of recombinant PCSK9 and LDLR-EGF-A to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.
-
Add a pre-mixed solution of the HTRF donor and acceptor reagents.
-
Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is calculated.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular LDLR Degradation Assay
This assay measures the ability of a compound to prevent PCSK9-mediated degradation of the LDL receptor in a cellular context.
Methodology:
-
Cell Line:
-
Human hepatoma cell line (e.g., HepG2) that endogenously expresses the LDL receptor.
-
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a short pre-incubation period (e.g., 1 hour).
-
Add recombinant human PCSK9 to the wells (except for the negative control).
-
Incubate for a sufficient time to allow for LDLR degradation (e.g., 4-6 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the amount of LDLR protein in each lysate using a suitable method, such as Western blotting or a specific ELISA.
-
-
Data Analysis:
-
The amount of LDLR protein is normalized to a housekeeping protein (e.g., GAPDH or beta-actin) for Western blotting.
-
The percentage of LDLR protection is calculated relative to the PCSK9-treated control.
-
EC50 values are determined from the concentration-response curve.
-
Conclusion
The structural activity relationship of this compound and its analogs highlights the importance of specific structural features for potent PCSK9 inhibition. The para-fluorophenyl group and the substituted tetrazole moiety, in conjunction with a phenyl-piperidine amide core, are crucial for activity. The discontinuation of the clinical development of this compound suggests that while potent, other factors such as pharmacokinetic properties, off-target effects, or the competitive landscape may have influenced its progression. The information presented here, derived from public sources, provides a foundational understanding of the SAR for this chemical series and outlines the standard experimental approaches used for the characterization of such inhibitors. Further detailed insights would require access to the full internal research data from the discovery program.
In Vitro Characterization of PF-06815345: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active and potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] As a key regulator of low-density lipoprotein (LDL) cholesterol, PCSK9 has emerged as a significant therapeutic target for managing hypercholesterolemia. This compound acts as a prodrug and has been investigated for its potential to lower LDL cholesterol levels. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical activity, relevant experimental protocols, and its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro activity of this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 13.4 µM | PCSK9 | [1][2] |
Core Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below.
PCSK9 Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory activity of this compound on PCSK9. A common method involves a protein-protein interaction ELISA format.
Principle: This assay measures the binding of biotinylated human PCSK9 protein to immobilized human LDL receptor (LDLR) protein. The inhibitory effect of a compound is determined by its ability to disrupt this interaction.
Materials:
-
Human LDL R protein
-
Biotinylated human PCSK9 protein
-
Anti-PCSK9 neutralizing antibody (as a positive control)
-
Streptavidin-HRP reagent
-
TMB Substrate
-
96-well microplate
-
Plate reader
Protocol:
-
Coat a 96-well microplate with human LDLR protein.
-
Wash the plate to remove any unbound protein.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the biotinylated human PCSK9 protein with the different concentrations of this compound for 1 hour at 37°C.
-
Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate.
-
Incubate for 1 hour at 37°C to allow for binding.
-
Wash the plate to remove unbound PCSK9.
-
Add Streptavidin-HRP working solution to each well and incubate for 1 hour at 37°C.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add TMB Substrate Working Solution to each well and incubate for 20 minutes at 37°C in the dark.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PCSK9 Secretion Assay
This assay evaluates the effect of this compound on the secretion of PCSK9 from cultured cells, such as HepG2 cells.
Principle: HepG2 cells endogenously express and secrete PCSK9. The amount of PCSK9 secreted into the cell culture medium can be quantified by ELISA. A reduction in secreted PCSK9 in the presence of the test compound indicates inhibition of the secretion pathway.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
This compound
-
PCSK9 ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PCSK9 in the supernatant using a commercially available PCSK9 ELISA kit, following the manufacturer's instructions.
-
Determine the effect of this compound on PCSK9 secretion by comparing the PCSK9 levels in the treated wells to the vehicle control wells.
Visualizations
Mechanism of Action of this compound
References
Preliminary Studies on PF-06815345: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Developed by Pfizer, this compound was investigated for its potential to lower low-density lipoprotein cholesterol (LDL-C) levels. PCSK9 is a key regulator of cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR), and its inhibition is a validated therapeutic strategy for managing hypercholesterolemia.[1] Although the clinical development of this compound was discontinued for strategic business reasons unrelated to safety or efficacy, the preliminary studies conducted provide valuable insights into its mechanism of action and pharmacological profile.[2] This guide summarizes the available preclinical and clinical data on this compound, offering a technical resource for researchers in the field of cardiovascular drug discovery.
Core Data Summary
Preclinical Efficacy and Potency
The preclinical evaluation of this compound demonstrated its inhibitory activity against PCSK9 and its effect on plasma PCSK9 levels in an animal model.
| Parameter | Value | Species/System | Source |
| IC50 (cell-free) | 13.4 µM | N/A | [1] |
| IC50 (cell-based) | >20 µM | N/A | [1] |
| In Vivo Efficacy | 72% reduction in plasma PCSK9 | Humanized PCSK9 mouse model | [1][3] |
| In Vivo Dose | 500 mg/kg (single oral dose) | Humanized PCSK9 mouse model | [1][3] |
| Time Point | 4 hours post-dose | Humanized PCSK9 mouse model | [1][3] |
In Vitro Metabolic Stability
Preliminary in vitro studies assessed the metabolic stability of this compound in human liver and intestinal cells.
| System | Parameter | Value | Source |
| Human Enterocytes | Intrinsic Clearance (CLint) | <82.9 µL/min/mg | [1] |
| Human Hepatocytes | Intrinsic Clearance (CLint) | 97.6 µL/min/mg | [1] |
Phase 1 Clinical Trial Design (NCT02654899)
A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects. The trial was a randomized, double-blind, placebo-controlled, single escalating oral dose study.[2]
| Parameter | Description | Source |
| Study Population | Healthy male and female volunteers of non-childbearing potential, aged 18-55 years | [2] |
| Dosage | Single escalating oral doses | [2] |
| Primary Outcome Measures | Safety and tolerability, assessed by adverse events, vital signs, ECGs, and clinical laboratory tests | [2] |
| Secondary Outcome Measures | Pharmacokinetic parameters including AUC(0-inf) and Cmax | [2] |
Note: The trial was terminated, and as such, no quantitative results have been publicly disclosed.
Experimental Protocols
In Vitro PCSK9 Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PCSK9 protein.
Methodology:
-
Recombinant human PCSK9 protein is incubated with a fluorogenic substrate in a suitable buffer system.
-
This compound is added in a range of concentrations.
-
The enzymatic reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The fluorescence intensity, proportional to the enzymatic activity, is measured using a plate reader.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Assessment in Humanized PCSK9 Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma PCSK9 levels.
Methodology:
-
Humanized PCSK9 mice, which express the human PCSK9 gene, are used for the study.
-
A single oral dose of this compound (e.g., 500 mg/kg) or vehicle is administered to the mice.
-
Blood samples are collected at specified time points (e.g., 4 hours) post-dosing.
-
Plasma is isolated from the blood samples by centrifugation.
-
Plasma levels of human PCSK9 are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
The percentage reduction in plasma PCSK9 levels in the this compound-treated group is calculated compared to the vehicle-treated group.
Phase 1 Clinical Trial Protocol (Planned)
Objective: To assess the safety, tolerability, and pharmacokinetics of single escalating oral doses of this compound in healthy volunteers.
Methodology:
-
Subject Recruitment: Healthy adult volunteers meeting the inclusion and exclusion criteria are enrolled.[2]
-
Dosing: Subjects are randomized to receive a single oral dose of either this compound at a specific dose level or a matching placebo. The study follows a dose-escalation design, where the dose is increased in subsequent cohorts of subjects after safety data from the previous dose level is reviewed.
-
Safety Monitoring: Subjects are monitored for adverse events throughout the study. Vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis) are assessed at regular intervals.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve from time zero to infinity (AUC(0-inf)) and the maximum plasma concentration (Cmax) are calculated using non-compartmental analysis.
Visualizations
PCSK9 Signaling Pathway and LDL Receptor Degradation
Caption: PCSK9-mediated LDL receptor degradation pathway.
Experimental Workflow for In Vivo Mouse Study
References
Methodological & Application
Application Notes and Protocols for PF-06815345 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active and potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a key regulator of cholesterol homeostasis, primarily by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation.[2][3] Inhibition of PCSK9 leads to increased LDLR levels on the surface of hepatocytes, resulting in enhanced clearance of LDL cholesterol (LDL-C) from the circulation. This makes PCSK9 an attractive therapeutic target for the management of hypercholesterolemia.
These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture, focusing on its mechanism of action and cellular effects. The protocols are designed for researchers in drug discovery and development investigating the therapeutic potential of small molecule PCSK9 inhibitors.
Data Presentation
The following table summarizes the in vitro activity of this compound and provides representative data for other small molecule PCSK9 inhibitors.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | PCSK9 | Cell-free | - | 13.4 µM | [1] |
| This compound | PCSK9 | Cell-based | - | >20 µM | [1] |
| Representative Small Molecule 1 | PCSK9-LDLR Interaction | In vitro binding assay | - | 2.19 µM | [4] |
| Representative Small Molecule 2 | LDL Uptake | Cell-based | HepG2 | - | [5] |
| Representative Small Molecule 3 | PCSK9 Expression | Cell-based | HepG2 | - | [6] |
Signaling Pathway
The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of action of this compound.
Caption: PCSK9 signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating this compound in cell culture.
Caption: Experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
HepG2 Cell Culture
The human hepatoma cell line HepG2 is a widely used model for studying cholesterol metabolism and the effects of PCSK9 inhibitors.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75) and plates (96-well, 24-well)
Protocol:
-
Cell Thawing and Maintenance:
-
Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a subcultivation ratio of 1:3 to 1:6.
-
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Further dilute the stock solution in serum-free medium to achieve the desired final concentrations for cell treatment. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.
Cell Treatment with this compound
Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for LDL uptake and protein analysis) and allow them to adhere overnight.
-
For experiments investigating LDLR regulation, it is often beneficial to pre-incubate the cells in medium containing lipoprotein-deficient serum (LPDS) for 24 hours to upregulate LDLR expression.
-
Aspirate the culture medium and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
Key Experiments
This assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium. Inhibition of PCSK9 is expected to increase LDL uptake.
Materials:
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
HepG2 cells treated with this compound
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Following treatment with this compound, incubate the cells with medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound LDL.
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in flow cytometry buffer.
-
For a plate-based assay, lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Analyze the data to determine the change in LDL uptake in treated cells compared to vehicle-treated controls.
This assay quantifies the amount of LDLR protein on the cell surface.
Materials:
-
Anti-LDLR primary antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Protocol:
-
After treatment with this compound, detach the cells and wash with cold PBS.
-
Incubate the cells with a primary antibody against the extracellular domain of LDLR for 1 hour on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Analyze the mean fluorescence intensity to quantify cell surface LDLR levels.
This assay measures the amount of PCSK9 secreted by HepG2 cells into the culture medium.
Materials:
-
Human PCSK9 ELISA kit
-
Culture supernatant from this compound-treated HepG2 cells
Protocol:
-
Collect the culture medium from cells treated with this compound.
-
Centrifuge the medium to remove any cells and debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of PCSK9 in the supernatant.
-
Compare the levels of secreted PCSK9 in treated versus untreated cells.
Data Analysis and IC50 Determination
Protocol:
-
For each assay, calculate the percentage of inhibition or stimulation relative to the vehicle control.
-
Plot the percentage effect against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that produces a 50% of the maximal response.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diallyl disulfide improves lipid metabolism by inhibiting PCSK9 expression and increasing LDL uptake via PI3K/Akt-SREBP2 pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06815345 In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of circulating LDL-C, thereby increasing plasma LDL-C levels. This compound inhibits the interaction between PCSK9 and LDLR, which in turn prevents LDLR degradation, promotes its recycling to the cell surface, and enhances the clearance of LDL-C from the bloodstream. These application notes provide a framework for the in vivo administration of this compound in mouse models to study its effects on lipid metabolism and related pathologies.
While specific quantitative efficacy data and detailed oral formulation vehicles for this compound in mouse models are not extensively detailed in publicly available literature, this document provides protocols based on established methodologies for similar compounds and general best practices for in vivo studies in mice.
Mechanism of Action: PCSK9 Inhibition
This compound functions by disrupting the PCSK9 signaling pathway. The diagram below illustrates the mechanism by which PCSK9 inhibition leads to lower LDL-C levels.
Application Notes and Protocols for the Evaluation of Novel Therapeutics in Atherosclerosis Research
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements within the inner walls of arteries, leading to the formation of atherosclerotic plaques.[1][2][3] This process, driven by factors like hypercholesterolemia and inflammation, can result in arterial narrowing and plaque rupture, causing life-threatening events such as heart attacks and strokes.[1][2] Research into novel therapeutics is crucial for mitigating the progression of this disease.
While the specific compound PF-06815345 was investigated in a single-dose study in healthy volunteers, the trial was discontinued for strategic business reasons unrelated to safety or efficacy, and detailed public data on its mechanism and application in atherosclerosis research is unavailable.[4] Therefore, these application notes will provide a generalized framework for the preclinical evaluation of a hypothetical anti-atherosclerotic agent, hereafter referred to as "Compound X." This guide is intended for researchers, scientists, and drug development professionals working to identify and characterize new treatments for atherosclerosis.
The protocols and data presented herein are representative of the standard methodologies used in the field to assess the potential of a compound to modulate key pathological processes in atherosclerosis, such as lipid accumulation and inflammation.[5][6]
Hypothetical Target and Mechanism of Action for Compound X
For the purpose of these application notes, we will hypothesize that Compound X is an orally bioavailable small molecule inhibitor of the scavenger receptor CD36. Macrophages play a central role in the development of atherosclerosis by taking up modified low-density lipoproteins (LDL), such as oxidized LDL (ox-LDL), to become lipid-laden foam cells, a hallmark of atherosclerotic plaques.[7][8][9] The CD36 receptor is a key player in the recognition and uptake of ox-LDL by macrophages.[9] By inhibiting CD36, Compound X is proposed to reduce macrophage lipid accumulation and subsequent inflammatory responses within the plaque.
Key Signaling Pathway
The signaling cascade initiated by the binding of oxidized LDL to the CD36 receptor on macrophages is a critical driver of foam cell formation and inflammation in atherosclerosis. This pathway ultimately contributes to plaque progression.
Caption: Hypothetical signaling pathway of Compound X in macrophages.
Data Presentation: Expected Outcomes of Compound X Treatment
The following tables summarize hypothetical quantitative data from preclinical studies designed to evaluate the efficacy of Compound X.
Table 1: In Vitro Efficacy of Compound X on Macrophage Foam Cell Formation and Inflammatory Cytokine Secretion
| Treatment Group | ox-LDL Uptake (ng/mg protein) | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Vehicle Control | 350 ± 25 | 850 ± 60 | 450 ± 40 |
| Compound X (1 µM) | 150 ± 20 | 400 ± 35 | 200 ± 25 |
| Compound X (10 µM) | 75 ± 15 | 200 ± 20 | 100 ± 15 |
Table 2: In Vivo Efficacy of Compound X in ApoE-/- Mice on a High-Fat Diet (12-week treatment)
| Treatment Group | Aortic Plaque Area (%) | Plasma Total Cholesterol (mg/dL) | Plaque Macrophage Content (%) | Plaque Collagen Content (%) |
| Vehicle Control | 35 ± 5 | 1200 ± 150 | 40 ± 6 | 25 ± 4 |
| Compound X (10 mg/kg/day) | 20 ± 4 | 1150 ± 130 | 25 ± 5 | 35 ± 5 |
| Atorvastatin (10 mg/kg/day) | 18 ± 3 | 700 ± 100 | 30 ± 5 | 38 ± 6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
Objective: To quantify the effect of Compound X on the uptake of oxidized LDL by macrophages.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1).
-
DMEM or RPMI-1640 medium with 10% FBS.
-
PMA (for THP-1 differentiation).
-
Human LDL.
-
Copper sulfate (CuSO₄) for LDL oxidation.
-
Compound X.
-
Oil Red O staining solution.
-
Cholesterol quantification kit.
Procedure:
-
Cell Culture and Differentiation:
-
For BMDMs: Harvest bone marrow from mice and culture in medium containing M-CSF for 7 days to differentiate into macrophages.
-
For THP-1 cells: Culture in RPMI-1640 with 10% FBS. Differentiate into macrophages by treating with 100 nM PMA for 48 hours.
-
-
LDL Oxidation: Oxidize human LDL by incubation with 10 µM CuSO₄ at 37°C for 24 hours.
-
Treatment: Pre-incubate differentiated macrophages with varying concentrations of Compound X or vehicle control for 2 hours.
-
Foam Cell Induction: Add ox-LDL (50 µg/mL) to the treated macrophages and incubate for 24 hours.
-
Quantification:
-
Oil Red O Staining: Wash cells, fix with 4% paraformaldehyde, and stain with Oil Red O to visualize lipid droplets. Elute the stain with isopropanol and measure absorbance at 510 nm.
-
Cholesterol Content: Lyse the cells and measure the total cholesterol content using a commercial cholesterol quantification kit. Normalize to total protein content.
-
Protocol 2: In Vivo Atherosclerosis Study in Apolipoprotein E-deficient (ApoE-/-) Mice
Objective: To evaluate the effect of Compound X on the development of atherosclerotic plaques in a murine model.
Materials:
-
ApoE-/- mice (6-8 weeks old).
-
High-fat diet (Western diet, containing 21% fat and 0.15% cholesterol).
-
Compound X formulated for oral gavage.
-
Atorvastatin (positive control).
-
Saline or appropriate vehicle (negative control).
-
Histology reagents (Oil Red O, antibodies for macrophages, e.g., anti-CD68).
Procedure:
-
Acclimatization and Diet: Acclimatize mice for one week, then place them on a high-fat diet to induce atherosclerosis.
-
Treatment Groups: After 4 weeks on the high-fat diet, randomize mice into treatment groups (n=10-15 per group):
-
Vehicle control (oral gavage daily).
-
Compound X (e.g., 10 mg/kg, oral gavage daily).
-
Atorvastatin (e.g., 10 mg/kg, oral gavage daily).
-
-
Treatment Period: Continue the high-fat diet and daily treatments for 12 weeks.
-
Sample Collection: At the end of the treatment period, euthanize mice and collect blood for lipid analysis. Perfuse the vascular system with PBS and then fix with 4% paraformaldehyde.
-
Plaque Analysis:
-
En Face Analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O. Capture images and quantify the percentage of the aortic surface area covered by plaques.
-
Aortic Root Histology: Embed the aortic root in OCT, prepare cryosections, and stain with Oil Red O to measure lesion area. Perform immunohistochemistry to quantify macrophage (anti-CD68) and collagen (Masson's trichrome) content.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-atherosclerotic compound.
Caption: Preclinical evaluation workflow for an anti-atherosclerotic agent.
References
- 1. Pathophysiology and treatment of atherosclerosis: Current view and future perspective on lipoprotein modification treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of inflammation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms [frontiersin.org]
- 7. The intracellular signaling pathways governing macrophage activation and function in human atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Atherosclerosis | NHLBI, NIH [nhlbi.nih.gov]
- 9. Crosstalk between lipid metabolism and macrophages in atherosclerosis: therapeutic potential of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06815345 in Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1]. PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a validated therapeutic strategy for the management of hypercholesterolemia[2][3]. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in preclinical research settings to study its effects on hypercholesterolemia. While the clinical development of this compound was discontinued for strategic reasons and not due to safety or efficacy concerns, the compound remains a valuable tool for research into PCSK9 biology and its role in lipid metabolism[4][5].
Mechanism of Action
This compound functions by inhibiting the activity of PCSK9. Under normal physiological conditions, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding leads to the internalization and subsequent lysosomal degradation of the LDLR, thereby reducing the number of available receptors to clear circulating LDL-C. By inhibiting PCSK9, this compound prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface. This results in enhanced clearance of LDL-C from the bloodstream and a reduction in plasma LDL-C levels[2][6].
Caption: Mechanism of Action of this compound.
Data Presentation
The following tables represent hypothetical data based on typical findings for a potent oral PCSK9 inhibitor and are intended for illustrative purposes.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value |
| PCSK9 Inhibition Assay | IC50 | 13.4 µM[1] |
| Cell-Based LDL Uptake | EC50 | Data not available |
Table 2: Preclinical In Vivo Efficacy of this compound in a Humanized PCSK9 Mouse Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Plasma PCSK9 (%) | Change in LDL-C (%) |
| Vehicle Control | - | Oral | 0 | 0 |
| This compound | 100 | Oral | ↓ Data not available | Data not available |
| This compound | 500 | Oral | ↓ 72% at 4 hours[1] | Data not available |
Table 3: Pharmacokinetic Profile of this compound in Healthy Human Subjects (Single Ascending Dose - Hypothetical)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Low Dose | Data not available | Data not available | Data not available | Data not available |
| Mid Dose | Data not available | Data not available | Data not available | Data not available |
| High Dose | Data not available | Data not available | Data not available | Data not available |
Note: The Phase 1 clinical trial (NCT02654899) for this compound was terminated, and detailed pharmacokinetic and pharmacodynamic data in humans are not publicly available.
Experimental Protocols
The following are representative protocols for the preclinical evaluation of a small molecule PCSK9 inhibitor like this compound.
Protocol 1: In Vitro PCSK9 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PCSK9.
Materials:
-
Recombinant human PCSK9
-
Fluorogenic peptide substrate for PCSK9
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant human PCSK9 to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell-Based LDL Uptake Assay
Objective: To assess the effect of this compound on the uptake of LDL-C in a hepatocyte cell line.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Fetal bovine serum
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound
-
Recombinant human PCSK9
-
96-well imaging plates
-
High-content imaging system or flow cytometer
Procedure:
-
Seed HepG2 cells in 96-well imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control in the presence of a fixed concentration of recombinant human PCSK9 for a specified duration (e.g., 24 hours).
-
Add fluorescently labeled LDL to the cell culture medium and incubate for a further period (e.g., 4 hours).
-
Wash the cells to remove unbound DiI-LDL.
-
Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images using a high-content imaging system or analyze the cells by flow cytometry.
-
Quantify the fluorescence intensity of DiI-LDL per cell.
-
Plot the DiI-LDL fluorescence against the this compound concentration to determine the half-maximal effective concentration (EC50).
Caption: Workflow for a cell-based LDL uptake assay.
Protocol 3: In Vivo Efficacy in a Hypercholesterolemic Animal Model
Objective: To evaluate the effect of orally administered this compound on plasma PCSK9 and LDL-C levels in a relevant animal model.
Materials:
-
Humanized PCSK9 transgenic mice or other suitable hypercholesterolemic model (e.g., LDLR knockout mice on a high-fat diet).
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Blood collection supplies.
-
ELISA kits for measuring plasma PCSK9 and LDL-C.
Procedure:
-
Acclimatize the animals and randomize them into treatment and control groups.
-
Administer this compound or vehicle control by oral gavage at the desired dose(s) and frequency.
-
Collect blood samples at baseline and at various time points post-dosing.
-
Separate plasma from the blood samples.
-
Measure plasma PCSK9 concentrations using a specific ELISA kit.
-
Measure plasma LDL-C levels using an appropriate assay.
-
Analyze the data to determine the percentage change in plasma PCSK9 and LDL-C levels compared to the vehicle control group.
Conclusion
This compound is a valuable research tool for investigating the role of PCSK9 in lipid metabolism and for exploring the potential of small molecule inhibitors in the management of hypercholesterolemia. The protocols outlined above provide a framework for the preclinical evaluation of this and similar compounds. While clinical data for this compound is limited, the established mechanism of PCSK9 inhibition suggests its utility in proof-of-concept studies and for furthering our understanding of cardiovascular disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PCSK9 - "missing link" in familial hypercholesterolemia : New therapeutic options in hypercholesterolemia and coronary artery disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine PF-06815345 Activity
A Critical Clarification on the Target of PF-06815345
Initial research indicates a potential misunderstanding regarding the primary target of this compound. While the request for "cell-based assays for activity" is common for kinase inhibitors such as those targeting IRAK4, extensive evidence from scientific literature and drug development databases identifies this compound as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) [1][2][3][4]. There is currently no public evidence to suggest that this compound is an IRAK4 inhibitor.
Therefore, these application notes will focus on the well-established activity of this compound as a PCSK9 inhibitor. The provided protocols will enable researchers to accurately characterize its effects on the PCSK9 pathway in a cellular context.
Introduction: The Role of PCSK9 in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol levels in the bloodstream[5][6]. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for degradation within the cell, preventing it from recycling back to the cell surface to clear more LDL cholesterol from the blood[6]. By inhibiting PCSK9, compounds like this compound prevent the degradation of LDLR, leading to an increased number of receptors on the cell surface and consequently, a greater uptake of LDL cholesterol from the circulation, resulting in lower plasma LDL-C levels[5][6].
Principle of Cell-Based Assays for PCSK9 Inhibitors
Cell-based assays for PCSK9 inhibitors like this compound are designed to measure the compound's ability to disrupt the interaction between PCSK9 and the LDL receptor, and to quantify the downstream consequences of this inhibition. Key measurable outcomes include:
-
Increased LDL Receptor (LDLR) levels on the cell surface.
-
Enhanced uptake of LDL by cells.
-
Direct inhibition of PCSK9 binding to the LDLR.
These assays are critical for determining the potency and efficacy of inhibitor compounds in a biologically relevant system.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 13.4 µM | In vitro PCSK9 inhibition | [1][2] |
| CLint (human enterocyte) | <82.9 µL/min/mg | Human enterocytes | [1][2] |
| CLint (human hepatocyte) | 97.6 µL/min/mg | Human hepatocytes | [1][2] |
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of action for an inhibitor like this compound.
Caption: PCSK9-mediated degradation of the LDL receptor and its inhibition by this compound.
Experimental Protocols
Assay 1: LDL Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition—the increased uptake of LDL by cells.
Workflow Diagram
Caption: Workflow for the fluorescent LDL uptake assay.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
96-well clear-bottom black plates
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Recombinant Human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well clear-bottom black plate at a density of 20,000 cells/well. Allow cells to adhere overnight in complete medium (DMEM/F-12 + 10% FBS + 1% Pen-Strep).
-
Serum Starvation: The following day, aspirate the medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 16-24 hours to upregulate LDLR expression.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the wells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
PCSK9 Addition: Add recombinant human PCSK9 to each well to a final concentration of 10 µg/mL (or as optimized). Do not add PCSK9 to negative control wells. Incubate for 1 hour at 37°C.
-
LDL Addition: Add DiI-LDL to each well to a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for LDL uptake.
-
Washing: Aspirate the medium and wash the cells three times with 200 µL of PBS to remove any unbound DiI-LDL.
-
Fluorescence Reading: After the final wash, add 100 µL of PBS to each well. Read the fluorescence on a plate reader with an excitation/emission of ~549/565 nm for DiI.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the data to the vehicle control. Plot the fluorescence intensity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
Assay 2: LDLR Cell Surface Expression Assay (Flow Cytometry)
This assay directly quantifies the number of LDL receptors on the cell surface following treatment with a PCSK9 inhibitor.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Recombinant Human PCSK9
-
Anti-LDLR antibody (extracellular domain specific), conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Flow cytometry buffer (PBS + 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for 1 hour, followed by the addition of recombinant PCSK9 for 5 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer. Pellet the cells by centrifugation and wash once with cold PBS.
-
Antibody Staining: Resuspend the cells in 100 µL of flow cytometry buffer containing the fluorophore-conjugated anti-LDLR antibody. Incubate on ice for 30-45 minutes, protected from light.
-
Washing: Wash the cells twice with 1 mL of cold flow cytometry buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the LDLR signal. Plot the MFI against the this compound concentration to determine the compound's effect on LDLR surface levels.
Troubleshooting and Considerations
-
Cell Line Choice: Hepatocyte-derived cell lines like HepG2 or Huh7 are recommended as they endogenously express the necessary components of the PCSK9-LDLR pathway.
-
Recombinant PCSK9: The use of recombinant PCSK9 is crucial for observing a robust inhibitory effect, as the endogenous expression in some cell lines may be low.
-
LDL Source: Ensure the quality of the fluorescently labeled LDL, as aggregation can lead to high background signals.
-
Assay Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and recombinant PCSK9.
-
No PCSK9 Control: Cells treated with vehicle but no recombinant PCSK9, to represent maximal LDL uptake/LDLR expression.
-
Positive Control: A known PCSK9 inhibitor (e.g., a monoclonal antibody like Alirocumab or Evolocumab) can be used to validate the assay.
-
These application notes provide a comprehensive framework for researchers to conduct cell-based assays to characterize the activity of this compound as a PCSK9 inhibitor. By following these protocols, scientists in drug development can obtain reliable data on the compound's cellular potency and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PF-06815345 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma LDL-c levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-c.
These application notes provide detailed protocols for two key in vitro assays to measure the efficacy of this compound: a biochemical assay to quantify the inhibition of the PCSK9-LDLR binding interaction and a cell-based assay to assess the functional consequence of this inhibition on LDL uptake in a relevant cell line.
Data Presentation
The following table summarizes the in vitro efficacy of this compound and other representative small molecule PCSK9 inhibitors.
| Compound | Assay Type | Description | IC50 (µM) | Reference |
| This compound | PCSK9-LDLR Binding Assay | Inhibition of PCSK9 binding to the LDLR | 13.4 | |
| Compound 13 | PCSK9-LDLR PPI Assay | Inhibition of PCSK9-LDLR protein-protein interaction | 7.57 | [1] |
| Compound 3f | PCSK9-LDLR Binding Assay | Disruption of the PCSK9-LDLR interaction | 0.537 | [2] |
| Nilotinib | PCSK9-LDLR Binding Assay | Inhibition of the PCSK9-LDLR interaction | 9.8 | [2] |
| Compound M12 | In vitro PPI inhibition test | Inhibition of PCSK9/LDLR protein-protein interaction | 0.91 | [3] |
| Compound M27 | In vitro PPI inhibition test | Inhibition of PCSK9/LDLR protein-protein interaction | 0.76 | [3] |
Signaling Pathway and Experimental Workflow
PCSK9 Signaling Pathway
The following diagram illustrates the mechanism of action of PCSK9 and the therapeutic intervention by inhibitors like this compound.
Experimental Workflow: LDL Uptake Assay
This diagram outlines the key steps in the cell-based fluorescent LDL uptake assay.
Experimental Protocols
PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This protocol is designed to quantify the ability of this compound to inhibit the binding of PCSK9 to the LDL receptor in a direct binding format.
Materials:
-
Recombinant human LDLR-AB domain
-
Recombinant human PCSK9 (His-tagged)
-
This compound
-
96-well high-binding ELISA plates
-
Biotinylated anti-His-tag antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Coating:
-
Dilute the recombinant human LDLR-AB domain to a final concentration of 1-2 µg/mL in PBS.
-
Add 100 µL of the diluted LDLR-AB domain to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the plate three times with 200 µL of wash buffer per well.
-
Block the plate by adding 200 µL of assay buffer containing 1% BSA to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Compound Incubation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 µM to 100 µM).
-
In a separate plate or tubes, pre-incubate the diluted this compound with a constant concentration of His-tagged PCSK9 (e.g., 1 µg/mL) for 30-60 minutes at room temperature. Include a vehicle control (DMSO) without the inhibitor.
-
-
Binding Reaction:
-
Transfer 100 µL of the this compound/PCSK9 mixture to the corresponding wells of the LDLR-coated plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted biotinylated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no PCSK9).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Cell-Based Fluorescent LDL Uptake Assay
This assay measures the ability of this compound to restore LDL uptake in cells treated with exogenous PCSK9. Human hepatoma cells (HepG2) are a commonly used and relevant cell line for this assay.[4]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
-
Compound and PCSK9 Treatment:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Aspirate the growth medium from the cells and replace it with 100 µL of serum-free medium containing the various concentrations of this compound or vehicle control.
-
Add a pre-determined concentration of recombinant human PCSK9 to all wells except for the "no PCSK9" control. The concentration of PCSK9 should be sufficient to cause a significant reduction in LDL uptake.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
-
-
LDL Uptake:
-
Prepare a working solution of fluorescently labeled LDL in serum-free medium (e.g., 10 µg/mL).
-
Add 10 µL of the fluorescent LDL working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
-
Measurement:
-
Aspirate the medium containing the fluorescent LDL.
-
Wash the cells three times with 200 µL of PBS per well to remove any unbound fluorescent LDL.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent dye (e.g., for DiI-LDL: Ex/Em ~549/565 nm).
-
Alternatively, visualize and quantify LDL uptake using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal to the control wells (no PCSK9 and no inhibitor) to determine the percentage of LDL uptake.
-
Plot the percentage of LDL uptake against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that restores LDL uptake to 50% of the maximum possible in the presence of PCSK9.
-
References
- 1. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06815345 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active, potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). As a prodrug, it is converted in the liver by carboxyesterase (CES1) to its active zwitterionic form, which then selectively inhibits PCSK9 protein synthesis. PCSK9 plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of the LDL receptor (LDLR). By inhibiting PCSK9, this compound increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the bloodstream. These application notes provide an overview of the available preclinical data on this compound and detailed protocols for its use in animal studies.
Data Presentation
The following tables summarize the available quantitative data for this compound and other relevant oral PCSK9 inhibitors in animal models.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Humanized PCSK9 Mouse | 100-500 mg/kg (single dose) | Oral (p.o.) | Lowered plasma PCSK9 levels. At 500 mg/kg, a 72% reduction in plasma PCSK9 was observed 4 hours post-dosing. | [1] |
Table 2: In Vitro and In Vivo Data for Other Oral Small-Molecule PCSK9 Inhibitors
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | 50 mg/kg | Oral (p.o.) | Dose-dependent decrease in plasma total cholesterol of up to 57%. | [2] |
| P-21 (nano-formulated P-4) | C57BL/6 mice (high-fat diet) | 1, 3, 10, and 30 mg/kg (daily) | Oral (p.o.) | Dose-dependent LDL-C lowering of approximately 20%, 40%, 60%, and 90%, respectively. | [3] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the PCSK9 signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Efficacy Study in Humanized PCSK9 Mice
This protocol is a general guideline based on the available information for this compound and standard practices for similar studies.
a. Animal Model:
-
Species: Mouse
-
Strain: Humanized PCSK9 mice (e.g., B-hPCSK9 mice), which express human PCSK9.
-
Age: 8-12 weeks
-
Sex: Male or female, specified in the study design.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
b. Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil, or a commercially available vehicle like Medigel). The choice of vehicle should be based on the solubility and stability of this compound.
-
Oral gavage needles (18-20 gauge for adult mice).
-
Syringes
-
Animal scale
-
Blood collection tubes (e.g., EDTA-coated microtubes).
c. Dosing Protocol:
-
Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, 100 mg/kg this compound, 300 mg/kg this compound, 500 mg/kg this compound).
-
Prepare the dosing solutions of this compound in the chosen vehicle on the day of dosing.
-
Weigh each mouse to calculate the individual dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Administer a single oral dose of the vehicle or this compound solution using a proper oral gavage technique.
d. Sample Collection:
-
Collect blood samples at specified time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours).
-
Blood can be collected via a suitable method, such as submandibular or saphenous vein puncture.
-
Place the blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
e. Endpoint Analysis:
-
Plasma PCSK9 Levels: Measure human PCSK9 concentrations in the plasma samples using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Plasma Lipid Profile: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
General Protocol for Oral Gavage in Mice
This protocol provides a detailed procedure for the oral administration of substances to mice.
Caption: Workflow for oral gavage in mice.
Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Gavage Needle Measurement: Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.
-
Dose Administration: Once the needle is in the esophagus, slowly administer the prepared dose.
-
Needle Removal: Gently remove the gavage needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Concluding Remarks
The available data indicates that this compound is a promising oral inhibitor of PCSK9. The provided protocols offer a framework for conducting in vivo efficacy studies in appropriate animal models. Researchers should optimize these protocols based on the specific characteristics of their study design and the formulation of this compound. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.
References
Application Notes and Protocols: Evaluating the Efficacy of Oral PCSK9 Inhibitors in Humanized PCSK9 Mice, Featuring PF-06815345
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the circulation. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C levels and reducing the risk of cardiovascular disease. While monoclonal antibodies have proven effective, the development of orally bioavailable small molecule inhibitors of PCSK9 presents a promising therapeutic alternative.
PF-06815345 is an orally active and potent inhibitor of PCSK9 with an IC50 value of 13.4 μM.[1] It has been shown to significantly decrease PCSK9 levels in vivo in humanized PCSK9 mouse models.[1] Although its clinical development was discontinued for strategic business reasons and not due to safety or efficacy concerns, the preclinical data provide a valuable reference for the evaluation of similar compounds.[2]
These application notes provide a detailed protocol for the in vivo evaluation of oral PCSK9 inhibitors, such as this compound, in a humanized PCSK9 mouse model.
Signaling Pathway of PCSK9 and its Inhibition
The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and the mode of action for PCSK9 inhibitors.
Experimental Protocols
Animal Model
-
Model: Humanized B-hPCSK9 mice. These mice are genetically engineered to express human PCSK9, making them a suitable preclinical model for evaluating the efficacy of novel anti-human PCSK9 drugs.
-
Supplier: Commercially available from various vendors.
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Induction of Hypercholesterolemia
-
Diet: To induce a hypercholesterolemic phenotype, mice are fed a Western-type diet (WD) containing 21% fat and 0.2% cholesterol.
-
Duration: Mice should be maintained on the WD for a minimum of 4 weeks prior to the initiation of treatment to establish elevated baseline LDL-C levels.
Compound Preparation and Administration
-
Preparation: this compound is a prodrug that is converted to its active form by liver carboxyesterase (CES1). For oral administration, the compound should be formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.
-
Administration: The compound is administered via oral gavage (p.o.) at the desired doses (e.g., 100-500 mg/kg). A vehicle control group should be included in each study.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating an oral PCSK9 inhibitor.
Sample Collection and Analysis
-
Blood Collection: Blood samples (approximately 50-100 µL) are collected from the tail vein or retro-orbital sinus at specified time points (e.g., 0, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is collected for analysis of LDLR protein levels.
-
Biochemical Analysis:
-
Plasma PCSK9 Levels: Human PCSK9 concentrations in plasma are measured using a commercially available ELISA kit.
-
Lipid Profile: Plasma total cholesterol (TC) and LDL-C levels are determined using enzymatic colorimetric assays.
-
Liver LDLR Levels: LDLR protein expression in liver homogenates is quantified by Western blotting or ELISA.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from an in vivo efficacy study of an oral PCSK9 inhibitor. Note: The data presented here are for illustrative purposes only and do not represent actual results for this compound.
Table 1: Dose-Dependent Effect of an Oral PCSK9 Inhibitor on Plasma PCSK9 and LDL-C Levels
| Treatment Group | Dose (mg/kg) | Plasma PCSK9 (% of Vehicle) | Plasma LDL-C (% of Vehicle) |
| Vehicle | - | 100 ± 8.5 | 100 ± 10.2 |
| Compound X | 30 | 85 ± 7.1 | 88 ± 9.5 |
| Compound X | 100 | 62 ± 6.5 | 71 ± 8.2 |
| Compound X | 300 | 45 ± 5.9 | 53 ± 7.1 |
| Compound X | 500 | 28 ± 4.2 | 35 ± 6.3 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. |
Table 2: Time-Course of Plasma PCSK9 and LDL-C Reduction Following a Single Oral Dose (300 mg/kg) of an Oral PCSK9 Inhibitor
| Time Post-Dose (hours) | Plasma PCSK9 (% of Baseline) | Plasma LDL-C (% of Baseline) |
| 0 | 100 ± 7.8 | 100 ± 9.1 |
| 4 | 58 ± 6.2 | 65 ± 7.5 |
| 8 | 48 ± 5.5 | 55 ± 6.8 |
| 12 | 52 ± 5.9*** | 60 ± 7.1** |
| 24 | 75 ± 8.1 | 82 ± 8.8 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Baseline (t=0). |
Conclusion
The use of humanized PCSK9 mice provides a robust and clinically relevant model for the preclinical evaluation of oral PCSK9 inhibitors like this compound. The protocols and data presentation formats outlined in these application notes offer a comprehensive framework for researchers to design, execute, and interpret in vivo efficacy studies for this promising class of lipid-lowering agents. While specific data for this compound is limited, the provided methodologies are broadly applicable to the characterization of novel oral PCSK9 inhibitors.
References
Application Notes and Protocols for PF-06815345, a PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] PCSK9 is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR) in hepatocytes.[4][5] By inhibiting the interaction between PCSK9 and the LDLR, this compound increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol from the circulation.[4][5] These application notes provide detailed protocols for the dissolution of this compound and its application in key in vitro and in vivo experiments.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound hydrochloride is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀Cl₂FN₉O₄ | [6] |
| Molecular Weight | 634.49 g/mol | [6] |
| CAS Number | 2334434-49-8 | [6] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | [7] |
| Solubility | DMSO: 50 mg/mL (78.80 mM) (ultrasonication recommended) | [3][6][7] |
Dissolution Protocol for In Vitro Experiments
For in vitro experiments, this compound hydrochloride is typically dissolved in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 157.6 µL of DMSO per 1 mg of this compound hydrochloride.[3]
-
Dissolution:
-
Storage:
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add per 1 mg this compound HCl | Volume of DMSO to add per 5 mg this compound HCl | Volume of DMSO to add per 10 mg this compound HCl |
| 1 mM | 1.5761 mL | 7.8803 mL | 15.7607 mL |
| 5 mM | 0.3152 mL | 1.5761 mL | 3.1521 mL |
| 10 mM | 0.1576 mL | 0.7880 mL | 1.5761 mL |
Data derived from MedChemExpress and GlpBio product information.[2][3][6]
Experimental Protocols
In Vitro PCSK9-LDLR Interaction Assay
This assay is designed to quantify the inhibitory effect of this compound on the binding of PCSK9 to the LDLR. Commercially available ELISA-based kits are a common method for this purpose.
Principle:
A microplate is coated with the EGF-A domain of the LDLR. Recombinant His-tagged PCSK9 is incubated with the test compound (this compound) and then added to the plate. The amount of bound PCSK9 is detected using an anti-His-tag antibody conjugated to a reporter enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
Workflow:
Caption: Workflow for an in vitro PCSK9-LDLR binding assay.
Cell-Based LDL Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL by hepatocytes.
Principle:
Hepatocytes (e.g., HepG2 cells) are treated with this compound. Fluorescently labeled LDL is then added to the culture medium. The amount of LDL taken up by the cells is quantified by measuring the intracellular fluorescence.
Workflow:
Caption: Workflow for a cell-based LDL uptake assay.
Western Blot for LDLR Expression
This protocol is used to detect changes in the protein levels of the LDL receptor in response to treatment with this compound.
Workflow:
Caption: Western blot workflow for LDLR expression.
In Vivo Experiment Protocol
This compound has been shown to be orally active in mouse models.[1][3]
Vehicle Preparation for Oral Administration:
While the exact formulation used in preclinical studies for this compound is proprietary, a common vehicle for oral gavage of hydrophobic small molecules in mice can be prepared as follows.
Materials:
-
This compound hydrochloride
-
Corn oil or a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in water.
-
Homogenizer or sonicator
Protocol:
-
Weighing: Weigh the required amount of this compound hydrochloride for the desired dose and number of animals.
-
Suspension:
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration.
-
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
Administration: Administer the suspension to mice via oral gavage at a typical volume of 10 mL/kg body weight.
Signaling Pathway
This compound inhibits PCSK9, thereby preventing the degradation of the LDL receptor and increasing its recycling to the cell surface. This leads to increased uptake of LDL cholesterol from the bloodstream.
Caption: Mechanism of action of this compound.
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents. It is recommended to consult the manufacturer's safety data sheet (SDS) for this compound before use. The experimental conditions may require optimization for specific cell lines or animal models.
References
- 1. abcam.com [abcam.com]
- 2. scispace.com [scispace.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing PF-06815345 concentration in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06815345, a potent and orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a protein that plays a critical role in regulating the number of low-density lipoprotein (LDL) receptors on the surface of liver cells.[3][4] By binding to LDL receptors, PCSK9 targets them for degradation, leading to higher levels of LDL cholesterol in the bloodstream.[3][4] this compound inhibits PCSK9, which prevents the degradation of LDL receptors. This results in more LDL receptors on the cell surface, leading to increased clearance of LDL cholesterol from the circulation.[3]
Q2: What is the recommended starting concentration range for this compound in cell culture?
Based on in vitro studies, a starting concentration range of 1 µM to 30 µM is suggested for cell culture experiments.[1][5] The half-maximal inhibitory concentration (IC50) has been reported to be 13.4 µM.[1][2][5] Optimization will be necessary to determine the ideal concentration for your specific cell type and experimental endpoint.
Q3: What solvent should I use to dissolve this compound?
This compound hydrochloride is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL (78.80 mM) with the aid of ultrasonic treatment.[5]
Q4: How should I store this compound?
The powdered form of this compound hydrochloride should be stored at 4°C in a sealed container, away from moisture.[5] Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for shorter periods.[5]
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell model. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow it down based on the initial results. |
| Incorrect Solvent or Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the compound is fully dissolved in an appropriate solvent like DMSO before adding it to the cell culture medium.[5] Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell Line Insensitivity: The chosen cell line may not express PCSK9 or the downstream signaling components necessary to respond to its inhibition. | Confirm PCSK9 expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to be responsive to PCSK9 inhibition, such as human hepatocyte cell lines.[1][5] | |
| High Cell Toxicity or Death | Concentration Too High: The concentration of this compound may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of concentrations to determine the maximum non-toxic dose. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% v/v) and include a vehicle control in your experiments. | |
| Poor Cell Health: Pre-existing issues with cell culture conditions can be exacerbated by the addition of a compound. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[6] Check for signs of contamination and ensure proper cell culture technique.[7] | |
| Inconsistent or Variable Results | Inconsistent Cell Passaging: Variations in cell passage number can lead to phenotypic drift and altered responses. | Use cells within a consistent and low passage number range for all experiments.[8] |
| Variability in Compound Preparation: Inconsistent preparation of the compound stock or working solutions can lead to variable effective concentrations. | Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. | |
| Inconsistent Experimental Conditions: Variations in incubation time, cell seeding density, or other experimental parameters can affect the results. | Standardize all experimental protocols and maintain detailed records of each experiment.[8] |
Experimental Protocols
Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Seed your target cells in a multi-well plate (e.g., 96-well) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time point relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform your desired assay to measure the effect of this compound. This could be a cell viability assay, a functional assay to measure LDL uptake, or a molecular assay to measure the expression of target genes or proteins.
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Follow steps 1-4 of the Dose-Response Experiment protocol.
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
Visualizations
Signaling Pathway of PCSK9 Inhibition
Caption: Mechanism of this compound in preventing PCSK9-mediated LDL receptor degradation.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride - Immunomart [immunomart.com]
- 3. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 8. promegaconnections.com [promegaconnections.com]
troubleshooting PF-06815345 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with PF-06815345.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an orally active and potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with an IC50 value of 13.4 μM.[1][2][3][4] It is being investigated for its potential to lower low-density lipoprotein (LDL) cholesterol levels. The hydrochloride salt of this compound is a white to off-white solid.
Q2: What is the known solubility of this compound hydrochloride?
The primary reported solubility is in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Molar Equivalent | Special Conditions |
| DMSO | 50 mg/mL | 78.80 mM | Ultrasonic agitation is required. It is also noted that hygroscopic DMSO can negatively impact solubility, so freshly opened DMSO is recommended.[2][4][5][6][7] |
Data compiled from multiple supplier datasheets.
Q3: I am observing precipitation when diluting my DMSO stock of this compound into aqueous buffer or cell culture media. Why is this happening?
This is a common issue for compounds with low aqueous solubility. Several factors can contribute to precipitation:
-
Low Aqueous Solubility: this compound is inherently hydrophobic, and its solubility in aqueous solutions like cell culture media is significantly lower than in DMSO.
-
Exceeding Solubility Limit: The final concentration of this compound in your experiment may be higher than its solubility limit in the aqueous medium.
-
Improper Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous solution without rapid and thorough mixing can cause the compound to "crash out" as it is no longer in a favorable solvent environment.
-
"Salting Out" Effect: High concentrations of salts in buffers and media can decrease the solubility of hydrophobic compounds.
-
Interactions with Media Components: Components in cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.[8]
-
pH of the Medium: The solubility of many compounds is pH-dependent. If the pH of your buffer or medium does not favor a soluble form of this compound, precipitation can occur.[9]
Q4: How can I prevent my this compound from precipitating during my experiment?
Several strategies can be employed to improve the solubility and prevent precipitation of this compound in aqueous solutions. These are detailed in the Troubleshooting Guide below.
Troubleshooting Guide for Insolubility Issues
This guide provides systematic approaches to address insolubility problems with this compound.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
Troubleshooting Workflow
Caption: Workflow for addressing immediate precipitation.
Detailed Steps:
-
Optimize Dilution Technique:
-
Pre-dilution: Instead of adding the concentrated DMSO stock directly to your final volume, first, dilute it in a smaller volume of your media or buffer with vigorous mixing. Then, add this intermediate dilution to the final volume.
-
Slow Addition: Add the DMSO stock drop-wise to the vortexing or rapidly stirring aqueous solution. This helps to disperse the compound quickly and avoid localized high concentrations.
-
-
Reduce Final Concentration:
-
Determine the lowest effective concentration for your experiment to stay below the solubility limit.
-
Consider performing a dose-response experiment to find the IC50 for your specific cell line, which may be lower than the concentrations causing precipitation.
-
-
Lower DMSO Stock Concentration:
-
Preparing a less concentrated stock solution in DMSO will require a larger volume to be added to your media, which can aid in dispersion, but be mindful of the final DMSO concentration.
-
Issue 2: Solution is initially clear but a precipitate forms over time in the incubator.
Troubleshooting Workflow
Caption: Workflow for addressing delayed precipitation.
Detailed Steps:
-
Media Instability:
-
Fresh Preparations: Avoid storing this compound in aqueous solutions for extended periods. Prepare fresh dilutions immediately before each experiment.
-
Component Interaction: Serum proteins can sometimes cause compounds to precipitate. If your experiment allows, try reducing the serum concentration or testing the compound's solubility in a serum-free version of your media.
-
-
Temperature Effects:
-
Ensure your incubator maintains a stable temperature, as temperature shifts can affect the solubility of some compounds.
-
Pre-warm your media to 37°C before adding the compound stock solution.
-
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, consider these more advanced formulation strategies.
| Strategy | Description | Protocol Outline |
| pH Modification | The solubility of ionizable compounds can be significantly altered by adjusting the pH of the buffer.[4] | 1. Determine the pKa of this compound (if not available, test a range of pH values).2. Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).3. Add this compound to each buffer to a known concentration.4. Equilibrate the samples (e.g., shake for 24 hours).5. Centrifuge to pellet undissolved compound.6. Measure the concentration of the supernatant (e.g., by HPLC-UV) to determine solubility at each pH. |
| Use of Co-solvents | Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[4][10] | 1. Prepare stock solutions of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).2. Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10%).3. Determine the solubility of this compound in each co-solvent mixture as described for pH modification.4. Note: Ensure the final co-solvent concentration is not toxic to your cells. |
| Use of Surfactants | Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4][10] | 1. Select a non-ionic surfactant that is generally less toxic to cells (e.g., Tween® 20, Tween® 80, Cremophor® EL).2. Prepare aqueous solutions with surfactant concentrations above the critical micelle concentration (CMC).3. Determine the solubility of this compound in the surfactant solutions.4. Note: Surfactants can interfere with some cellular assays. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4] | 1. Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD).2. Prepare aqueous solutions of the cyclodextrin at various concentrations.3. Add an excess of this compound to each solution.4. Equilibrate the samples (e.g., shake or sonicate).5. Filter or centrifuge the samples and analyze the supernatant for this compound concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
Objective: To prepare a high-concentration stock solution for subsequent dilution.
Materials:
-
This compound hydrochloride powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder into the tube. (Molecular Weight: 634.49 g/mol )
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Mass (g) / 634.49 ( g/mol )] / 0.010 (mol/L)
-
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[2][5]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.[4]
Signaling Pathway
Mechanism of Action of this compound
This compound is an inhibitor of PCSK9. PCSK9 is a protein that binds to the LDL receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for degradation in lysosomes. By inhibiting PCSK9, this compound prevents the degradation of LDLRs. This leads to a higher number of LDLRs on the cell surface, which in turn increases the clearance of LDL cholesterol from the bloodstream.[11][12]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PF-06815345 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of PF-06815345. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound hydrochloride should be stored at 4°C in a sealed container, protected from moisture.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of 50 mg/mL, though it may require ultrasonication to fully dissolve.[2][3] For optimal stability, it is recommended to prepare stock solutions in newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][4] Once prepared, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored under the following conditions:
Q3: My this compound is not dissolving well in DMSO. What can I do?
A3: If you are experiencing solubility issues, you can try warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[4] Ensure you are using a fresh supply of anhydrous DMSO.
Stability Data
Currently, there is limited publicly available quantitative data on the degradation rates of this compound under various experimental conditions such as a range of pH values, exposure to light, or in different solvent systems. Researchers should exercise caution and consider performing their own stability assessments for long-term experiments or when using conditions other than those recommended.
Storage Condition Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Not specified | Sealed container, away from moisture.[1][2][3] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][5] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1][5] |
Experimental Protocols
While specific degradation pathways for this compound have not been detailed in the available literature, a general experimental protocol for assessing small molecule stability can be adapted.
Protocol: General Stability Assessment of a this compound Solution
Objective: To determine the stability of this compound in a specific buffer or solvent system under defined storage conditions.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Experimental buffer/solvent
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Temperature-controlled incubator/storage unit
-
Light-protective containers (if assessing photostability)
Methodology:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration in the experimental buffer/solvent.
-
Divide the solution into multiple aliquots in appropriate storage vials.
-
Establish a time-zero (T=0) baseline by analyzing one aliquot immediately via a validated HPLC or LC-MS method to determine the initial concentration and purity.
-
Store the remaining aliquots under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from storage.
-
Analyze the aliquot using the same HPLC or LC-MS method to determine the concentration and identify any potential degradation products.
-
Compare the results to the T=0 baseline to calculate the percentage of this compound remaining and the formation of any impurities.
Troubleshooting
Below are troubleshooting guides for common stability and storage issues.
Logical Diagram: Troubleshooting Storage and Handling Issues
Caption: Troubleshooting workflow for this compound stability issues.
Signaling Pathway Visualization (Hypothetical Degradation)
As the specific degradation pathways of this compound are not publicly documented, the following diagram illustrates a hypothetical degradation pathway for a generic small molecule inhibitor, which could be initiated by factors such as hydrolysis or oxidation.
Caption: Hypothetical degradation pathways for a small molecule inhibitor.
References
potential off-target effects of PF-06815345
Welcome to the technical support center for PF-06815345. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects during experimentation with this investigational compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1][2]. The primary, or "on-target," effect of this compound is to inhibit PCSK9, which in turn prevents the degradation of low-density lipoprotein (LDL) receptors in the liver[3][4][5]. This leads to an increased number of LDL receptors on the cell surface, resulting in enhanced clearance of LDL cholesterol from the bloodstream[3][4][5].
Q2: Are there any known or reported off-target effects for this compound?
To date, there is no publicly available data detailing specific off-target effects of this compound. A Phase 1 clinical trial (NCT02654899) was initiated to evaluate its safety and tolerability, but the trial was discontinued for strategic business reasons unrelated to safety or efficacy concerns. Therefore, a comprehensive clinical safety profile, including potential off-target effects, has not been fully established in the public domain.
Q3: My experimental results show unexpected phenotypes. Could these be due to off-target effects of this compound?
While it is possible, it is also crucial to consider other potential causes for unexpected results. These could include:
-
On-target effects not related to LDL cholesterol: PCSK9 has been suggested to play a role in the degradation of other receptors besides the LDL receptor, such as the very-low-density lipoprotein receptor (VLDLR) and apolipoprotein E receptor 2 (ApoER2)[6]. Inhibition of PCSK9 could therefore have broader effects than just LDL cholesterol reduction.
-
Experimental variability: Ensure that your experimental setup, reagents, and cell models are consistent and well-validated.
-
Compound stability and purity: Verify the integrity of your this compound compound.
If these factors have been ruled out, investigating potential off-target effects may be warranted.
Q4: What are the common adverse events observed with other PCSK9 inhibitors that I should be aware of?
While this compound is a small molecule, the approved PCSK9 inhibitors are monoclonal antibodies (e.g., alirocumab, evolocumab). Although the modality is different, understanding their safety profile can be informative. Common adverse events reported in clinical trials for these antibodies are generally mild and include[7][8][9][10]:
-
Injection site reactions (less relevant for an oral compound)
-
Nasopharyngitis (common cold symptoms)
-
Upper respiratory tract infections
-
Influenza-like symptoms
-
Myalgia (muscle pain)
-
Back pain
Neurocognitive events have also been reported, though their association with PCSK9 inhibition is still under investigation[7][11]. It is important to monitor for a range of potential effects in your experiments.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
If you observe an unexpected cellular phenotype in your experiments with this compound, follow these troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its target, PCSK9, in your experimental system. This can be done by measuring a downstream biomarker, such as an increase in LDL receptor levels or a decrease in extracellular PCSK9.
-
Dose-Response Analysis: Perform a dose-response experiment. An off-target effect may have a different potency (EC50 or IC50) than the on-target effect.
-
Use a Structurally Unrelated PCSK9 Inhibitor: If possible, repeat the experiment with a different, structurally unrelated PCSK9 inhibitor. If the unexpected phenotype persists, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it may be an off-target effect.
-
Rescue Experiment: In genetically tractable systems, you can perform a "rescue" experiment. After treatment with this compound, overexpress PCSK9 to see if this reverses the unexpected phenotype.
-
Investigate Potential Off-Targets: If the above steps suggest a true off-target effect, proceed to the experimental protocols outlined below for identifying potential off-target interactions.
Data on Potential Off-Target Liabilities
As there is no public data on the off-target profile of this compound, the following table is a hypothetical example of how such data would be presented. This is for illustrative purposes only and is based on common off-target panels used in drug discovery.
| Target Class | Representative Targets | Rationale for Screening | Hypothetical this compound Activity (IC50/Ki) |
| Kinases | ABL, SRC, EGFR, VEGFR2 | Large and diverse family, common off-targets for small molecules. | > 10 µM |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Can lead to cardiovascular, CNS, and other side effects. | > 10 µM |
| Ion Channels | hERG, Nav1.5, Cav1.2 | hERG inhibition is a critical cardiac safety liability. | > 30 µM |
| Nuclear Receptors | ER, AR, GR, PR | Can cause endocrine-related side effects. | > 10 µM |
| Transporters | P-gp, BCRP, OATP1B1, OATP1B3 | Inhibition can lead to drug-drug interactions. | > 10 µM |
| Proteases | Cathepsins, Caspases, MMPs | To assess selectivity against other proteases. | > 10 µM |
Experimental Protocols for Off-Target Assessment
In Silico (Computational) Off-Target Prediction
This approach uses the chemical structure of this compound to predict potential interactions with a large database of protein targets.
Methodology:
-
Obtain the Chemical Structure: The SMILES (Simplified Molecular Input Line Entry System) string or other chemical representation of this compound's active metabolite is used as the input[12][13].
-
Select Prediction Tools: Utilize various computational platforms that employ machine learning and ligand-based or structure-based algorithms to predict drug-target interactions. Examples include SEA (Similarity Ensemble Approach), SwissTargetPrediction, or commercial platforms[14].
-
Perform the Analysis: The chemical structure is compared against a database of known ligands for thousands of proteins. The output is a ranked list of potential off-targets based on a similarity score or predicted binding affinity.
-
Triage and Prioritize: The list of potential off-targets should be prioritized based on the prediction confidence score and the known physiological role of the potential off-target protein.
In Vitro Off-Target Screening
This involves experimentally testing the binding or activity of this compound against a panel of purified proteins.
Methodology:
-
Panel Selection: Choose a commercially available or custom-designed off-target screening panel. A broad panel typically includes a diverse set of kinases, GPCRs, ion channels, proteases, and nuclear receptors.
-
Assay Format: The assays are typically biochemical (e.g., enzymatic assays for kinases and proteases) or radioligand binding assays (for GPCRs and ion channels).
-
Execution: this compound is tested at a high concentration (e.g., 10 µM) in a primary screen.
-
Hit Confirmation: Any protein where significant inhibition (e.g., >50%) is observed is considered a "hit." These hits are then confirmed in secondary assays by generating a full dose-response curve to determine the IC50 or Ki value.
-
Data Analysis: The IC50 values for any confirmed off-target hits are compared to the on-target potency for PCSK9 to determine the selectivity window. A large selectivity window (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 4. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of PCSK9 in heart failure and other cardiovascular diseases—mechanisms of action beyond its effect on LDL cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of PCSK9 Inhibitors: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
- 9. PCSK9 Inhibitors: A Full List, Side Effects, and More [healthline.com]
- 10. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound active metabolite | C22H21ClFN9O | CID 121268228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. mdpi.com [mdpi.com]
addressing PF-06815345 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with PF-06815345, a potent, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3]
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of PCSK9.[1][2][3] It functions by disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), which prevents the PCSK9-mediated degradation of the LDLR.[4][5][6] This leads to an increase in the number of LDLRs on the surface of hepatocytes, resulting in increased clearance of low-density lipoprotein cholesterol (LDL-C) from the plasma.[6][7]
2. What is the reported IC50 value for this compound?
The reported half maximal inhibitory concentration (IC50) for this compound is 13.4 μM.[1][2]
3. In what types of studies has this compound been used?
This compound has been investigated in a single-dose clinical trial in healthy subjects (NCT02654899).[8][9] It has also been used in in vivo studies with humanized PCSK9 mouse models.[1][2]
4. What are the recommended solvent and storage conditions for this compound hydrochloride?
For this compound hydrochloride, it is recommended to store the solid compound at 4°C, sealed and away from moisture.[10] In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][10]
Troubleshooting Guides
Cell-Based Assays
High variability in cell-based assays can arise from multiple factors. Below are some common issues and potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Regularly monitor cell health and viability. |
| Variability in compound plating. | Use automated liquid handlers for compound addition to minimize human error. Prepare serial dilutions fresh for each experiment. | |
| Fluctuation in incubation times. | Ensure consistent incubation times for all plates and experiments. | |
| Weak or no inhibitory effect observed | Incorrect assay setup. | Verify the correct cell type is being used (e.g., HepG2 cells).[11] Confirm the concentration of PCSK9 and other reagents are optimal. |
| Compound degradation. | Prepare fresh stock solutions and dilutions. Store the compound as recommended. | |
| Low cell-surface LDLR expression. | Ensure the cell line used expresses sufficient levels of LDLR. | |
| High background signal | Non-specific binding of detection antibodies. | Optimize antibody concentrations and include appropriate washing steps. |
| Cell death or stress. | Handle cells gently and ensure optimal culture conditions. |
In Vivo Studies
In vivo experiments can be influenced by a variety of factors related to the animal model and experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reduction in plasma PCSK9 or LDL-C levels | Variability in drug formulation and administration. | Ensure the compound is fully solubilized before administration. Use precise oral gavage techniques. |
| Differences in animal age, weight, or genetic background. | Use age- and weight-matched animals from a reputable supplier. Ensure a consistent genetic background within each experimental group. | |
| Acclimatization and stress. | Allow for a proper acclimatization period before the start of the study. Minimize animal stress during handling and procedures. | |
| Unexpected toxicity or adverse events | High dosage or off-target effects. | Perform a dose-ranging study to determine the optimal therapeutic window. Monitor animals closely for any signs of toxicity. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any effects of the delivery vehicle. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 13.4 μM | [1][2] |
| In Vivo Efficacy | Lowers plasma PCSK9 to 72% at 500 mg/kg 4 hours post-treatment in a humanized PCSK9 mouse model. | [1][2] |
| In Vitro Metabolism (CLint) | <82.9 μL/min/mg in human enterocytes97.6 μL/min/mg in human hepatocytes | [1][2] |
Experimental Protocols
Cell-Based PCSK9-LDLR Interaction Assay
This protocol describes a general method for assessing the ability of this compound to inhibit the interaction between PCSK9 and LDLR on the cell surface.
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed HepG2 cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Treatment: Add the diluted this compound or vehicle control to the cells and incubate for a predetermined time.
-
PCSK9 Addition: Add purified, labeled PCSK9 to the wells and incubate to allow for binding to LDLR.
-
Detection: Wash the cells to remove unbound PCSK9. Measure the signal from the labeled PCSK9 using an appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of this compound and determine the IC50 value.
In Vivo Mouse Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a humanized PCSK9 mouse model.
-
Animal Acclimatization: Acclimatize humanized PCSK9 mice to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment and control groups.
-
Compound Formulation: Prepare a formulation of this compound suitable for oral administration.
-
Dosing: Administer a single oral dose of this compound (e.g., 100-500 mg/kg) or vehicle to the respective groups.[1][2]
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 4 hours).
-
Plasma Analysis: Separate plasma and measure PCSK9 and LDL-C levels using ELISA or other appropriate methods.
-
Data Analysis: Compare the plasma PCSK9 and LDL-C levels between the treatment and control groups to determine the in vivo efficacy of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a PCSK9-LDLR disruptor peptide with in vivo function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: PF-06815345 In Vivo Bioavailability
Welcome to the technical support center for PF-06815345. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this potent, orally active PCSK9 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key consideration?
A1: this compound is an orally active and potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] As an orally administered drug, its bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical determinant of its therapeutic efficacy. Low bioavailability can lead to high inter-individual variability and insufficient drug exposure, potentially compromising its cholesterol-lowering effects. A clinical study has been conducted to evaluate the pharmacokinetics of single oral doses of this compound in healthy adult subjects, comparing solid and liquid dosage formulations, indicating that formulation is a key aspect of its development.[2]
Q2: What are the potential reasons for low oral bioavailability of a compound like this compound?
A2: Low oral bioavailability of a small molecule drug can be attributed to several factors, which can be broadly categorized as follows:
-
Poor aqueous solubility: The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low intestinal permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[3][4]
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.
Q3: What are some common strategies to improve the oral bioavailability of a drug?
A3: A variety of formulation and chemical modification strategies can be employed to enhance oral bioavailability.[5][6] These can be broadly grouped into physical modifications, chemical modifications, and other methods.[3] Some common approaches include particle size reduction (micronization, nanosuspension), the use of lipid-based formulations (like Self-Emulsifying Drug Delivery Systems - SEDDS), and the creation of solid dispersions.[7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
Problem 1: High variability in plasma concentrations between subjects.
-
Possible Cause: This could be due to poor and variable absorption, which is often linked to low aqueous solubility. The dissolution of the compound may be highly dependent on the individual's gastrointestinal fluid composition and motility.
-
Troubleshooting Suggestions:
-
Formulation Optimization: Consider formulating this compound in a way that enhances its dissolution rate and consistency. Lipid-based formulations, such as SEDDS, can improve solubilization and reduce variability.[6]
-
Particle Size Reduction: Micronization or creating a nanosuspension of the drug can increase the surface area for dissolution, leading to more consistent absorption.[8]
-
Control of Food Effect: Investigate the effect of food on the absorption of this compound. Administering the compound with a high-fat meal can sometimes enhance the absorption of lipophilic drugs.
-
Problem 2: Lower than expected plasma exposure (low AUC).
-
Possible Cause: This may indicate poor absorption due to low permeability or significant first-pass metabolism. The compound is reported to have a clearance (CLint) value of 97.6 μL/min/mg in human hepatocytes, suggesting potential for hepatic metabolism.[1]
-
Troubleshooting Suggestions:
-
Permeability Enhancement: Investigate the use of permeation enhancers, although this approach requires careful consideration of potential toxicity.
-
Inhibition of First-Pass Metabolism: Co-administration with an inhibitor of relevant metabolic enzymes could be explored in preclinical models to understand the impact of first-pass metabolism. However, this is generally not a viable clinical strategy.
-
Alternative Routes of Administration: For preclinical studies, exploring alternative routes like subcutaneous or intraperitoneal injection can help bypass first-pass metabolism and serve as a baseline for absolute bioavailability determination.[4]
-
Problem 3: Rapid clearance from plasma.
-
Possible Cause: While formulation can influence the absorption rate, rapid clearance is primarily an intrinsic property of the molecule related to metabolism and excretion.
-
Troubleshooting Suggestions:
-
Extended-Release Formulations: For sustained exposure, consider developing an extended-release oral formulation. This can be achieved through various technologies, such as matrix tablets or coated pellets.
-
Pharmacokinetic Modeling: Develop a robust pharmacokinetic model to better understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This can help in designing more effective dosing regimens.
-
Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies
| Strategy Category | Specific Technique | Mechanism of Action | Potential Applicability for this compound |
| Physical Modifications | Micronization/Nanonization | Increases surface area for dissolution.[8] | High, if solubility is a limiting factor. |
| Solid Dispersions | Disperses the drug in a carrier matrix to improve dissolution.[6] | High, can significantly improve dissolution rate. | |
| Lipid-Based Formulations (e.g., SEDDS, SLNs) | Improves solubilization and can enhance lymphatic uptake, bypassing first-pass metabolism.[5][6] | Very high, especially for lipophilic compounds. | |
| Chemical Modifications | Salt Formation | Increases solubility and dissolution rate of ionizable drugs.[6] | Moderate, depends on the physicochemical properties of this compound. |
| Prodrugs | Modifies the drug to improve permeability or solubility, then converts to the active form in vivo. | Moderate to low, as it involves chemical modification of the lead compound. | |
| Other Methods | Co-administration with Bioenhancers | Inhibition of metabolic enzymes or efflux transporters.[6] | Primarily for research purposes to understand clearance mechanisms. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in a Mouse Model
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation. A study in a humanized PCSK9 mouse model has been reported where a single oral dose of 100-500 mg/kg was administered.[1]
-
Animal Model: Utilize a relevant mouse strain (e.g., C57BL/6 or a humanized PCSK9 model).
-
Formulation Preparation: Prepare the this compound formulation to be tested (e.g., solution, suspension, SEDDS). A reference intravenous (IV) solution should also be prepared for the determination of absolute bioavailability.
-
Dosing:
-
Oral Group: Administer the oral formulation via gavage at a predetermined dose (e.g., 10 mg/kg).
-
IV Group: Administer the IV solution via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. course.cutm.ac.in [course.cutm.ac.in]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06815345 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of PF-06815345, a known inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). While specific cytotoxicity data for this compound in various cell lines is not extensively published, this guide offers insights into the potential mechanisms of cytotoxicity based on its target, PCSK9, and provides detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: this compound inhibits PCSK9, a protein that plays a crucial role in regulating low-density lipoprotein receptor (LDLR) levels. By inhibiting PCSK9, this compound is expected to increase LDLR expression on the cell surface. While primarily investigated for its lipid-lowering effects, targeting PCSK9 in cancer cells has been shown to have anti-proliferative and pro-apoptotic effects. Research suggests that inhibition of PCSK9 in hepatoma cell lines (Huh6, Huh7, and HepG2) can lead to metabolic exhaustion and cell death by ferroptosis.[1] Therefore, the cytotoxic effects of this compound are likely linked to the disruption of cellular metabolism and induction of iron-dependent lipid peroxidation.
Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?
A2: Based on the known role of PCSK9 in liver cells and findings from studies on PCSK9 inhibition, liver cancer cell lines such as HepG2, Huh7, and Huh6 are highly relevant for assessing the cytotoxic effects of this compound.[1] Additionally, as PCSK9 is expressed in other tissues, researchers may consider evaluating its effects on a broader panel of cell lines relevant to their specific area of interest.
Q3: What are the key considerations when designing a cytotoxicity assay for this compound?
A3: Key considerations include:
-
Cell Seeding Density: Ensure cells are in the exponential growth phase and seeded at a density that allows for both detection of proliferation and cytotoxicity without reaching overconfluence during the experiment.[2]
-
Compound Concentration Range: A wide range of this compound concentrations should be tested to determine the half-maximal inhibitory concentration (IC50).
-
Incubation Time: The duration of exposure to the compound can significantly impact the results. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended.
-
Controls: Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) to validate the assay.
-
Assay Method: Select an appropriate cytotoxicity assay based on the expected mechanism of cell death. For this compound, assays that measure metabolic activity (like MTT or WST-1) or membrane integrity (like LDH release) are suitable.
Troubleshooting Guides
MTT Assay Troubleshooting
The MTT assay is a common colorimetric method to assess cell viability.[3][4]
| Problem | Possible Cause | Solution |
| High background in blank wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique.[4] |
| Low absorbance readings | Insufficient cell number or incubation time. | Optimize cell seeding density and increase incubation time with the MTT reagent. |
| High variability between replicates | Uneven cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the 96-well plate to minimize edge effects.[5] |
| Unexpected color change in MTT reagent | Contamination or exposure to light. | Store MTT solution protected from light. If the solution is not yellow, do not use it.[4] |
Experimental Protocols
General Cytotoxicity Assay Protocol (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value using a suitable software.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
overcoming resistance to PF-06815345 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06815345, an oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. The information provided is intended to help overcome challenges and resistance observed during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent small molecule inhibitor of PCSK9. Its mechanism of action is to reduce the levels of circulating PCSK9. PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for degradation. By inhibiting PCSK9, this compound prevents the degradation of LDLRs. This leads to an increased number of LDLRs on the liver cell surface, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.
Q2: My in vivo experiment in a standard mouse model shows no significant reduction in LDL-C after treatment with this compound. What could be the reason?
A2: Standard mouse models may not be suitable for evaluating human-specific PCSK9 inhibitors. This compound is designed to target human PCSK9. To observe a significant effect on LDL-C, it is recommended to use a humanized PCSK9 mouse model (hPCSK9-KI), where the mouse Pcsk9 gene is replaced with the human PCSK9 gene. In such models, the hypercholesterolemic phenotype is driven by the human PCSK9, making it a suitable system for testing the efficacy of human-specific inhibitors like this compound.[1]
Q3: We are observing high variability in LDL-C reduction between individual animals in our study. What are the potential sources of this variability?
A3: High inter-animal variability can stem from several factors:
-
Genetic Background: Even within the same strain, there can be genetic variations that influence drug metabolism and response.
-
Diet: Ensure a consistent and controlled diet, such as a high-fat Western diet, to induce a stable hypercholesterolemic phenotype before starting the treatment.[2]
-
Drug Administration: Inconsistent oral gavage technique can lead to variations in the administered dose and subsequent absorption.
-
Baseline LDL-C Levels: Animals with different baseline LDL-C levels may show varied percentage reductions. It is advisable to randomize animals into treatment groups based on their baseline cholesterol levels.
Q4: Can co-administration of other lipid-lowering agents, like statins, affect the experimental outcome?
A4: Yes. Statins, which inhibit cholesterol synthesis in the liver, can induce the expression of PCSK9 as a feedback mechanism. This increase in PCSK9 levels could potentially counteract the inhibitory effect of this compound, leading to a less pronounced reduction in LDL-C than expected. When designing experiments, it is crucial to consider this interaction and to maintain a consistent background therapy across all study groups.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High IC50 value in PCSK9-LDLR binding assay | 1. Reagent Quality: Degradation of recombinant PCSK9 or LDLR protein. 2. Assay Conditions: Suboptimal buffer pH, salt concentration, or temperature. 3. Compound Stability: Degradation of this compound in the assay buffer. | 1. Verify Protein Activity: Use a positive control inhibitor with a known IC50 to validate each new batch of protein. 2. Optimize Assay Conditions: Perform a matrix of experiments to determine the optimal buffer conditions for the PCSK9-LDLR interaction. 3. Assess Compound Stability: Use freshly prepared solutions of this compound for each experiment. |
| Inconsistent results in cellular LDL-C uptake assays | 1. Cell Health: Poor viability or inconsistent cell density of hepatocyte cell lines (e.g., HepG2). 2. Serum Variability: Lot-to-lot variation in fetal bovine serum (FBS) can affect baseline cholesterol metabolism. 3. LDL-C Labeling: Inconsistent labeling of LDL with fluorescent dyes (e.g., DiI-LDL). | 1. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and confluence at the time of the assay. 2. Use a Single Lot of FBS: For a given set of experiments, use the same lot of FBS to minimize variability. 3. Validate Labeled LDL: Check the quality and consistency of DiI-LDL labeling before use. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal reduction in plasma LDL-C | 1. Animal Model: Use of a non-humanized mouse model. 2. Pharmacokinetics: Poor oral bioavailability or rapid metabolism of this compound in the chosen animal model. 3. Dietary Factors: The composition of the high-fat diet may influence the severity of hypercholesterolemia and the response to treatment. | 1. Select Appropriate Model: Utilize a humanized PCSK9 knock-in mouse model.[1] 2. Conduct PK/PD Studies: Perform pharmacokinetic studies to determine the optimal dosing regimen (dose and frequency) to maintain adequate plasma concentrations of the compound. 3. Standardize Diet: Use a consistent, commercially available high-fat diet to induce hypercholesterolemia. |
| Lack of dose-response relationship | 1. Dose Range: The selected dose range may be too narrow or may be on the plateau of the dose-response curve. 2. Compound Formulation: Poor solubility or stability of the compound in the vehicle used for oral administration. | 1. Expand Dose Range: Test a wider range of doses, including lower and higher concentrations, to establish a clear dose-response relationship. 2. Optimize Formulation: Ensure the compound is fully solubilized and stable in the dosing vehicle. |
Quantitative Data Summary
| Parameter | Value | Assay/Model |
| IC50 | 13.4 µM | PCSK9 Inhibition |
| In Vivo Efficacy | 72% reduction in plasma PCSK9 | Humanized PCSK9 mouse model (at 500 mg/kg, 4 hours post-dose) |
| Clinical Trial Status | Phase 1 trial discontinued (strategic business decision) | Single dose study in healthy subjects |
Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay (Representative Protocol)
This protocol describes a general method for screening inhibitors of the PCSK9-LDLR interaction. It should be optimized for specific laboratory conditions.
-
Reagent Preparation:
-
Recombinant human PCSK9 and the EGF-A domain of human LDLR are prepared in a suitable buffer (e.g., PBS with 0.1% BSA).
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted.
-
-
Assay Procedure:
-
A 96-well plate is coated with recombinant human LDLR (EGF-A domain) and incubated overnight at 4°C.
-
The plate is washed and blocked to prevent non-specific binding.
-
A pre-incubated mixture of recombinant human PCSK9 and varying concentrations of this compound is added to the wells.
-
After incubation, the plate is washed, and a primary antibody against PCSK9 is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to generate a detectable signal.
-
The signal is read using a plate reader, and the IC50 value is calculated.
-
In Vivo Efficacy Study in Humanized PCSK9 Mice (Representative Protocol)
This protocol outlines a general procedure for evaluating the efficacy of an oral PCSK9 inhibitor in a relevant animal model.[1][2]
-
Animal Model:
-
Male humanized PCSK9 knock-in mice (8-10 weeks old) are used.
-
Animals are acclimated for at least one week before the start of the study.
-
-
Induction of Hypercholesterolemia:
-
Mice are fed a high-fat Western diet for 4-6 weeks to induce a stable hypercholesterolemic phenotype.
-
-
Treatment:
-
Animals are randomized into treatment groups (e.g., vehicle control, this compound at various doses).
-
This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
The compound is administered once daily via oral gavage for a specified duration (e.g., 2-4 weeks).
-
-
Sample Collection and Analysis:
-
Blood samples are collected at baseline and at specified time points during the study.
-
Plasma is separated and analyzed for total cholesterol, LDL-C, HDL-C, and PCSK9 levels using commercially available kits.
-
At the end of the study, liver tissue can be collected to analyze LDLR protein expression by Western blot or ELISA.
-
Visualizations
References
minimizing PF-06815345 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of PF-06815345 during experimental setups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a primary indicator of compound degradation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Improper Storage of Stock Solutions | Verify the storage conditions of your stock solutions. This compound stock solutions in DMSO are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, protected from moisture.[1] | Aliquot stock solutions upon receipt to minimize freeze-thaw cycles. Ensure vials are tightly sealed and consider using a desiccator for storage. |
| Degradation in Experimental Buffer | The stability of this compound in various aqueous buffers has not been extensively reported. The presence of an amide bond in its structure suggests potential susceptibility to hydrolysis at non-neutral pH. | Perform a pilot experiment to assess the stability of this compound in your specific experimental buffer over the duration of your assay. Analyze samples at different time points using a suitable analytical method (e.g., HPLC). |
| Photodegradation | Exposure to light can be a source of degradation for many small molecules. | Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long incubation periods. |
| Oxidative Degradation | Although no specific data is available for this compound, oxidation is a common degradation pathway for small molecules. This can be initiated by exposure to air (oxygen) or the presence of oxidizing agents in the experimental setup. | Degas aqueous buffers before use. Avoid introducing sources of metal ions, which can catalyze oxidation. If oxidation is suspected, consider adding a small amount of an antioxidant compatible with your experimental system. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plasticware, leading to a decrease in the effective concentration. | Use low-adhesion microplates and pipette tips. Consider using glass or polypropylene labware. Include a control to assess recovery from the labware used. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
The presence of new peaks may indicate the formation of degradation products.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Amide Bond | Based on general chemical principles, the amide bond in this compound could be susceptible to hydrolysis under acidic or basic conditions. |
| Formation of Other Degradants | Other degradation pathways may be occurring. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Recommendations for storing this compound vary slightly between suppliers. For maximum stability, it is advisable to follow the guidelines provided on the product's technical data sheet. General recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C or -20°C | 6 to 12 months | Store in a sealed container, away from moisture.[1][2][3] |
| In Solvent (e.g., DMSO) | -20°C | 1 to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Q2: How should I prepare stock solutions of this compound?
A2: this compound hydrochloride is soluble in DMSO at a concentration of 50 mg/mL (78.80 mM), and sonication may be required to fully dissolve the compound.[4] When preparing stock solutions, use anhydrous, high-purity DMSO. Once prepared, the stock solution should be aliquoted into smaller volumes in tightly sealed vials to minimize contamination and degradation from repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not publicly available, it is a general best practice to protect all small molecule solutions from light to prevent potential photodegradation. Use of amber vials or foil-wrapped containers is recommended for solutions that will be stored or used over extended periods.
Q4: What is the likely degradation pathway for this compound in aqueous solutions?
A4: In the absence of specific studies, the most probable degradation pathway in aqueous solution, particularly at non-neutral pH, is the hydrolysis of its amide bond. This would result in the cleavage of the molecule into two separate fragments. To minimize this, it is recommended to maintain the pH of experimental buffers as close to neutral as feasible.
Q5: How can I check for the degradation of my this compound sample?
A5: The most reliable way to check for degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5] By comparing a chromatogram of your current sample to a reference chromatogram of a freshly prepared sample, you can identify any new peaks that may correspond to degradation products and quantify the remaining amount of the parent compound.
Experimental Protocols
Protocol 1: General Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for researchers to evaluate the stability of this compound in their specific experimental buffer.
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the aqueous buffer of interest to the final working concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.
-
-
Incubation:
-
Aliquot the this compound buffer solution into multiple vials for different time points.
-
Incubate the vials under the same conditions as your planned experiment (e.g., temperature, light exposure).
-
Include a "time zero" sample that is immediately analyzed or frozen at -80°C.
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and stop the reaction (e.g., by freezing at -80°C or by immediate analysis).
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
This will provide an indication of the stability of the compound under your experimental conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
Caption: Simplified PCSK9-mediated LDLR degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1900686-46-5 Probechem Biochemicals [probechem.com]
- 3. This compound hydrochloride - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Analysis of PF-06815345 and Other PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By inhibiting PCSK9, low-density lipoprotein receptor (LDLR) degradation is prevented, leading to increased clearance of LDL cholesterol (LDL-C) from the circulation. This guide provides a comparative overview of the discontinued oral PCSK9 inhibitor, PF-06815345, with the clinically advanced oral inhibitor, enlicitide decanoate, and the approved injectable monoclonal antibodies, alirocumab and evolocumab.
Executive Summary
This compound, an orally active small molecule inhibitor of PCSK9 developed by Pfizer, demonstrated preclinical potential but its clinical development was discontinued.[1] In contrast, another oral inhibitor, enlicitide decanoate (MK-0616) by Merck, has shown significant LDL-C reduction in Phase 3 clinical trials and is positioned as a potential first-in-class oral PCSK9 inhibitor.[2][3][4][5] The landscape of PCSK9 inhibition is currently dominated by the injectable monoclonal antibodies, alirocumab and evolocumab, which have established efficacy and safety profiles in reducing LDL-C and cardiovascular events.[6]
Data Presentation: Quantitative Comparison of PCSK9 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: Preclinical and Clinical Efficacy of PCSK9 Inhibitors
| Inhibitor | Molecule Type | Administration | IC50 | LDL-C Reduction (Clinical Data) | Development Status |
| This compound | Small Molecule | Oral | 13.4 μM[7] | Not Available (discontinued) | Discontinued[1] |
| Enlicitide Decanoate (MK-0616) | Macrocyclic Peptide | Oral | 2.5 ± 0.1 nM[8] | ~58-61% (Phase 3)[9] | Phase 3[10][11][12][13] |
| Alirocumab | Monoclonal Antibody | Subcutaneous Injection | - | ~47-61%[3][14] | Approved |
| Evolocumab | Monoclonal Antibody | Subcutaneous Injection | - | ~55-60%[1][2][15] | Approved |
Table 2: Key Clinical Trial Data for Enlicitide, Alirocumab, and Evolocumab
| Inhibitor | Trial (Example) | Patient Population | Primary Endpoint | Key Findings |
| Enlicitide Decanoate | CORALreef Lipids (Phase 3) | Adults with hypercholesterolemia on statins or with statin intolerance | Mean percent change in LDL-C from baseline at week 24 | Statistically significant and clinically meaningful reduction in LDL-C of 55.8% vs. placebo.[4] |
| Alirocumab | ODYSSEY Phase 3 Program | Patients with hypercholesterolemia | Mean LDL-C % change from baseline to 24 weeks | Significant LDL-C reduction; dose increase from 75 mg to 150 mg Q2W resulted in an additional 14.2% reduction.[3] |
| Evolocumab | FOURIER | Patients with atherosclerotic cardiovascular disease and LDL-C ≥70 mg/dL on statin | Time to cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization | Significantly reduced the risk of major cardiovascular events by 15%.[15] |
Experimental Protocols
This compound: Single Dose Study in Healthy Subjects (NCT02654899)
This was the first-in-human clinical trial for this compound, designed to assess its safety, tolerability, and pharmacokinetics.[16]
-
Study Design: A randomized, placebo-controlled, single-dose escalation study.
-
Participants: Healthy adult male and female subjects of non-childbearing potential, aged 18-55 years, with a BMI of 17.5-34.9 kg/m ².[16]
-
Intervention: Single oral doses of this compound or placebo.
-
Primary Outcome Measures: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory tests.[16]
-
Pharmacokinetic Measures: Parameters such as AUC (0-infinity) and Vz/F were to be evaluated.[16]
-
Status: The trial was discontinued as a strategic business decision, not due to safety or efficacy concerns.[16]
Enlicitide Decanoate: CORALreef HeFH (Phase 3)
This trial evaluated the efficacy and safety of enlicitide in adults with heterozygous familial hypercholesterolemia (HeFH).[5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[5]
-
Participants: Adults with HeFH on stable background lipid-lowering therapy, including at least moderate- or high-intensity statins.[5]
-
Intervention: Enlicitide decanoate (20 mg) or placebo administered orally once daily.
-
Primary Endpoint: Percent change from baseline in LDL-C at week 24.[5]
-
Secondary Endpoints: Changes in LDL-C at week 52, and changes in non-HDL cholesterol, apolipoprotein B (ApoB), and lipoprotein (a) at week 24.[5]
Evolocumab: FOURIER Trial
This was a multinational, randomized, double-blind, placebo-controlled trial to determine the effect of evolocumab on cardiovascular outcomes.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 27,564 patients with clinically evident atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on statin therapy.[15]
-
Intervention: Subcutaneous injection of evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.[15]
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[15]
Mandatory Visualization
PCSK9 Signaling Pathway
The following diagram illustrates the mechanism of action of PCSK9 and its inhibitors. PCSK9 binds to the LDL receptor on the surface of hepatocytes, leading to its degradation. PCSK9 inhibitors block this interaction, allowing the LDL receptor to be recycled back to the cell surface to clear more LDL-C from the bloodstream.
Caption: PCSK9 signaling pathway and the mechanism of PCSK9 inhibitors.
Comparative Experimental Workflow
The following diagram outlines a generalized workflow for a clinical trial evaluating a PCSK9 inhibitor.
References
- 1. news-medical.net [news-medical.net]
- 2. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alirocumab dose increase on LDL lowering and lipid goal attainment in patients with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. pharmacally.com [pharmacally.com]
- 6. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enlicitide decanoate - Wikipedia [en.wikipedia.org]
- 9. Efficacy and Safety of Oral PCSK9 Inhibitor Enlicitide in Adults With Heterozygous Familial Hypercholesterolemia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. merck.com [merck.com]
- 12. Enlicitide Decanoate (MK-0616 Oral PCSK9 Inhibitor) Cardiovascular Outcomes Study (MK-0616-015) CORALreef Outcomes [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Monotherapy with the PCSK9 inhibitor alirocumab versus ezetimibe in patients with hypercholesterolemia: results of a 24 week, double-blind, randomized Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmj.com [bmj.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Comparison of PCSK9 Inhibitors: PF-06815345 vs. Evolocumab
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two distinct inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): the small molecule PF-06815345 and the monoclonal antibody evolocumab. This guide summarizes available experimental data, outlines key experimental methodologies, and visualizes the underlying biological pathways and workflows.
Executive Summary
Evolocumab is a potent, high-affinity monoclonal antibody that effectively blocks the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR recycling and enhanced clearance of LDL-cholesterol (LDL-C). In contrast, this compound is an orally active small molecule inhibitor of PCSK9. While both molecules target PCSK9, their mechanisms of action, potency, and available in vitro data differ significantly. The development of this compound was discontinued by Pfizer, limiting the publicly available data for a direct and comprehensive comparison.
Data Presentation
The following tables summarize the available quantitative in vitro data for this compound and evolocumab.
Table 1: In Vitro PCSK9 Inhibition
| Parameter | This compound | Evolocumab | Reference |
| Target | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | [1] |
| Modality | Small Molecule | Human Monoclonal IgG2 Antibody | [1] |
| IC50 (PCSK9 Inhibition) | 13.4 µM | 2.08 nM | [1] |
Table 2: In Vitro Binding Affinity to PCSK9
| Parameter | This compound | Evolocumab | Reference |
| Binding Affinity (Kd) to human PCSK9 | Data not available | 4 pM | [1] |
Table 3: Cellular Activity in HepG2 Cells
| Parameter | This compound | Evolocumab | Reference |
| Effect on LDL-C Uptake | Data not available | Increases LDL-C uptake | [1] |
| Effect on LDLR Protein Levels | Data not available | Increases LDLR protein levels | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for interpreting the presented data.
PCSK9-LDLR Interaction Assay (In Vitro)
This assay is designed to measure the ability of an inhibitor to disrupt the binding of PCSK9 to the LDLR.
-
Immobilization: Recombinant human LDLR extracellular domain is coated onto the surface of a microplate well.
-
Inhibitor Incubation: A fixed concentration of recombinant human PCSK9 is pre-incubated with varying concentrations of the test inhibitor (this compound or evolocumab).
-
Binding Reaction: The PCSK9-inhibitor mixture is then added to the LDLR-coated wells and incubated to allow for binding between PCSK9 and LDLR.
-
Detection: A labeled secondary antibody that specifically binds to PCSK9 is added. The amount of bound PCSK9 is quantified by measuring the signal from the label (e.g., fluorescence or enzyme-linked immunosorbent assay).
-
Data Analysis: The concentration of inhibitor that causes 50% inhibition of the PCSK9-LDLR interaction (IC50) is calculated.
Cellular LDL-C Uptake Assay (HepG2 Cells)
This assay assesses the functional consequence of PCSK9 inhibition on the ability of liver cells to take up LDL-C.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium until they reach a desired confluency.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the test inhibitor (this compound or evolocumab) for a specified period.
-
Fluorescent LDL-C Incubation: Fluorescently labeled LDL-C is added to the cell culture medium and incubated for a period to allow for cellular uptake.
-
Cell Lysis and Fluorescence Measurement: The cells are washed to remove any unbound fluorescent LDL-C, and then lysed. The fluorescence intensity of the cell lysate is measured, which is proportional to the amount of LDL-C taken up by the cells.
-
Data Analysis: The change in LDL-C uptake in inhibitor-treated cells is compared to untreated control cells.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows.
Conclusion
Evolocumab demonstrates high potency and affinity for PCSK9 in vitro, consistent with its clinical efficacy in lowering LDL-C. The available data for this compound, while limited, suggests it is a small molecule inhibitor of PCSK9, albeit with significantly lower potency than the monoclonal antibody evolocumab. The discontinuation of this compound's development program has resulted in a scarcity of detailed in vitro comparative data. Further research and publication of any existing data would be necessary for a more comprehensive head-to-head comparison. The provided experimental protocols offer a foundation for conducting such comparative studies.
References
A Comparative Analysis of PCSK9 Inhibitors: The Case of Injectable Alirocumab versus the Investigational Oral Agent PF-06815345
A critical evaluation of two distinct modalities in targeting PCSK9 for the management of hypercholesterolemia, prepared for researchers, scientists, and drug development professionals.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in lipid management. By binding to low-density lipoprotein receptors (LDLR) on hepatocytes, PCSK9 promotes their degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3][4] Inhibition of this interaction has proven to be a highly effective strategy for lowering LDL-C levels. This guide provides a comparative overview of two PCSK9 inhibitors: alirocumab, a well-established injectable monoclonal antibody, and PF-06815345, an investigational, orally administered small molecule.
It is important to note that direct, head-to-head clinical trials comparing alirocumab and this compound have not been conducted. The clinical development of this compound was discontinued for strategic business reasons and not due to safety or efficacy concerns.[5] Consequently, the available data for this compound is limited to preclinical studies and an early-phase clinical trial. This guide, therefore, presents a comparison based on the available evidence for each compound, highlighting their distinct characteristics and the broader implications for the development of PCSK9 inhibitors.
Mechanism of Action: A Shared Pathway
Both alirocumab and this compound function by inhibiting the activity of PCSK9.[1][3][6] Alirocumab, a fully human monoclonal antibody, binds with high affinity and specificity to circulating PCSK9, preventing it from binding to the LDLR on hepatocytes.[7][8] This action preserves the LDLR, allowing for its recycling to the cell surface and subsequent clearance of LDL-C from the bloodstream.[4] this compound, as a small molecule inhibitor, is also designed to disrupt the PCSK9-LDLR interaction, ultimately leading to a similar downstream effect of increased LDL-C clearance.[6]
Comparative Efficacy Data
Due to the differing stages of development, a direct comparison of clinical efficacy is not feasible. The following sections present the available data for each compound individually.
Alirocumab: Robust Clinical Evidence
Alirocumab has been extensively studied in a comprehensive clinical trial program, ODYSSEY, which has demonstrated its efficacy and safety in a variety of patient populations.
| Trial | Patient Population | Dosage | Primary Endpoint | LDL-C Reduction vs. Placebo | Reference |
| ODYSSEY LONG TERM | High cardiovascular risk on maximally tolerated statin | 150 mg every 2 weeks | Percent change in LDL-C from baseline to week 24 | -62% | [2] |
| ODYSSEY FH I & FH II | Heterozygous Familial Hypercholesterolemia (HeFH) on maximally tolerated statin | 75 mg every 2 weeks, with up-titration to 150 mg if needed | Percent change in LDL-C from baseline to week 24 | -57.9% and -51.4% | [2] |
| ODYSSEY HIGH FH | HeFH with LDL-C ≥160 mg/dL on maximally tolerated statin | 150 mg every 2 weeks | Percent change in LDL-C from baseline to week 24 | -39.1% | [2] |
| ODYSSEY OUTCOMES | Recent Acute Coronary Syndrome on high-intensity statin | 75 or 150 mg every 2 weeks | Time to first occurrence of major adverse cardiovascular events (MACE) | Significant reduction in MACE | [9] |
This compound: Preclinical and Early Clinical Data
The available data for this compound is from preclinical models and a discontinued Phase 1 study.
| Study Type | Model/Subject | Key Finding | Reference |
| In Vitro | - | Potent inhibitor of PCSK9 with an IC50 of 13.4 μM | [6] |
| In Vivo | Humanized PCSK9 mouse model | Single oral doses of 100-500 mg/kg lowered plasma PCSK9 levels (up to 72% reduction at 500 mg/kg after 4 hours) | [6] |
| Phase 1 Clinical Trial (NCT02654895) | Healthy adult subjects | Designed to evaluate safety, tolerability, and pharmacokinetics of single oral doses. The trial was discontinued for strategic business reasons. | [5][10] |
Experimental Protocols
Alirocumab: ODYSSEY LONG TERM Trial Protocol
-
Study Design : A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants : 2,341 patients with high cardiovascular risk and LDL-C ≥70 mg/dL on maximally tolerated statin therapy.
-
Intervention : Patients were randomized (2:1) to receive either alirocumab 150 mg or placebo subcutaneously every 2 weeks for 78 weeks.
-
Primary Efficacy Endpoint : The percent change in calculated LDL-C from baseline to week 24.
-
Safety Assessments : Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.
This compound: Phase 1 Trial Protocol (NCT02654895)
-
Study Design : A single-dose, randomized, placebo-controlled study in healthy subjects.
-
Objective : To assess the safety, tolerability, and pharmacokinetics of single oral doses of this compound.
-
Status : The trial was discontinued, and detailed protocol results are not publicly available.
Clinical Development Workflow
The development of a novel lipid-lowering agent follows a structured path from preclinical research to post-market surveillance. The workflow for alirocumab serves as a representative example.
Summary and Future Outlook
Alirocumab represents a successful translation of the PCSK9 inhibition concept into a potent, injectable therapy with proven cardiovascular benefits. In contrast, this compound exemplifies the challenges in developing an oral alternative. While the preclinical data for this compound were promising, its development did not proceed to later stages.
The pursuit of an oral PCSK9 inhibitor remains a significant goal in cardiovascular medicine, offering the potential for improved patient convenience and adherence. The experiences with early candidates like this compound provide valuable insights for the ongoing development of next-generation oral PCSK9 inhibitors. For researchers and drug development professionals, the divergent paths of alirocumab and this compound underscore the complexities of drug development, from modality selection to navigating the clinical and commercial landscape.
References
- 1. Alirocumab - Wikipedia [en.wikipedia.org]
- 2. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of Action | Praluent® alirocumab [pro.campus.sanofi]
- 8. What is the mechanism of action of Alirocumab? [synapse.patsnap.com]
- 9. Evaluation of Cardiovascular Outcomes After an Acute Coronary Syndrome During Treatment With Alirocumab - American College of Cardiology [acc.org]
- 10. go.drugbank.com [go.drugbank.com]
Validating PF-06815345's Effect on LDL Uptake: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel oral PCSK9 inhibitor, PF-06815345, with established alternatives for enhancing LDL uptake. This document summarizes available data, details experimental methodologies, and visualizes key pathways to support further investigation and development in lipid-lowering therapies.
Introduction to this compound
This compound is an investigational, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1]. As a PCSK9 inhibitor, it represents a promising therapeutic approach for managing hypercholesterolemia. PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream by targeting the LDL receptor (LDLR) for degradation[2][3]. By inhibiting PCSK9, this compound is designed to increase the number of LDL receptors on the surface of liver cells, thereby enhancing the uptake of LDL cholesterol from the blood.
This guide compares the mechanism and performance of this compound with two major classes of LDL-lowering drugs: statins and monoclonal antibody PCSK9 inhibitors. Due to the limited publicly available data on this compound, this guide incorporates data from another investigational oral PCSK9 inhibitor, enlicitide decanoate (formerly MK-0616), to provide a representative comparison for this emerging drug class.
Comparative Efficacy on LDL Cholesterol
The following table summarizes the quantitative data on the efficacy of different LDL-lowering therapies. It is important to note that the data for the oral PCSK9 inhibitor is based on enlicitide decanoate and serves as a proxy for the potential efficacy of this compound.
| Drug Class | Example Drug(s) | Mechanism of Action | LDL-C Reduction (as monotherapy) | LDL-C Reduction (in combination with statins) |
| Oral PCSK9 Inhibitor | This compound (Data from Enlicitide) | Inhibition of PCSK9, leading to increased LDL receptor recycling and LDL uptake.[4][5] | ~41% - 61%[5] | ~60%[4] |
| Injectable PCSK9 Inhibitor | Evolocumab, Alirocumab | Monoclonal antibodies that bind to and inactivate PCSK9 in the circulation.[6][7] | ~50% - 60%[6] | ~50% - 65%[6] |
| Statins | Atorvastatin, Simvastatin | Inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis, which upregulates LDL receptor expression. | ~30% - 50% | N/A |
Signaling Pathway of LDL Uptake Modulation
The following diagram illustrates the signaling pathways affected by PCSK9 inhibitors and statins, leading to enhanced LDL uptake.
Experimental Protocols
In Vitro LDL Uptake Assay
This protocol describes a common method for quantifying LDL uptake in a cell-based model, which can be used to evaluate the efficacy of compounds like this compound.
Objective: To measure the uptake of fluorescently labeled LDL by hepatocytes (HepG2 cells) in the presence of test compounds.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo™ Red LDL)
-
Test compounds (this compound, statin, PCSK9 inhibitor antibody)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells per well and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Incubate the cells with serum-free medium for 1 hour to upregulate LDL receptor expression.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds (e.g., this compound, simvastatin as a positive control, or a vehicle control) for a predetermined period (e.g., 20-24 hours).
-
Labeled LDL Addition: Add fluorescently labeled LDL (e.g., 20 µg/mL DiI-LDL) to each well and incubate for 4 hours in the dark at 37°C.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound labeled LDL.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 520 nm excitation and 580 nm emission for DiI-LDL). Alternatively, visualize and quantify uptake using a fluorescence microscope.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vitro LDL uptake assay.
Conclusion
This compound, as an oral PCSK9 inhibitor, holds the potential to be a convenient and effective therapeutic option for lowering LDL cholesterol. Its mechanism of action, focused on preserving LDL receptors, is a well-validated strategy for enhancing LDL uptake by hepatocytes. While direct comparative data for this compound is still emerging, the performance of other oral PCSK9 inhibitors in clinical trials suggests that this class of drugs can achieve significant LDL-C reduction, comparable to injectable PCSK9 inhibitors and offering an alternative for patients who may not achieve their LDL-C goals with statins alone. The provided experimental protocols offer a framework for researchers to further validate and quantify the effects of this compound on LDL uptake in a laboratory setting. Continued research and clinical trials will be crucial to fully elucidate the therapeutic profile of this compound and its place in the management of hypercholesterolemia.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. PCSK9 Modulates the Secretion But Not the Cellular Uptake of Lipoprotein(a) Ex Vivo: An Effect Blunted by Alirocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcsk9forum.org [pcsk9forum.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Emerging Oral Small Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-lowering therapies is on the brink of a significant transformation with the advent of orally bioavailable small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). For years, the therapeutic potential of PCSK9 inhibition has been realized through injectable monoclonal antibodies, which, despite their efficacy, present challenges in terms of cost and patient adherence. The development of small molecule inhibitors promises to overcome these hurdles, offering a more accessible treatment modality for hypercholesterolemia. This guide provides a detailed head-to-head comparison of two front-runners in this new class of drugs: Merck’s enlicitide decanoate (MK-0616) and AstraZeneca’s AZD0780.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for enlicitide decanoate and AZD0780, based on the latest available preclinical and clinical trial data.
| Performance Metric | Enlicitide Decanoate (MK-0616) | AZD0780 |
| Target Binding Affinity | Ki = 5 pM[1] | Kd < 200 nM[2][3] (specifically 2.3 nM for human PCSK9)[4] |
| Mechanism of Action | Macrocyclic peptide that inhibits the PCSK9-LDLR protein-protein interaction[5][6] | Small molecule that binds to the C-terminal domain of PCSK9, preventing LDLR degradation without blocking the initial PCSK9-LDLR binding[4][7] |
| LDL-C Reduction (Clinical Trial) | Up to 60.9% reduction at the 30 mg daily dose (Phase 2b)[8] and a 59.4% reduction at 24 weeks (Phase 3) | Up to 52% reduction on top of statin therapy (Phase 1)[9] and a 50.7% reduction at the 30 mg daily dose (Phase 2b)[4] |
| Oral Bioavailability | Orally bioavailable macrocyclic peptide[10] | Excellent oral bioavailability of 63.5% in mice[4] |
Deep Dive: Efficacy and Safety from Clinical Trials
Both enlicitide decanoate and AZD0780 have demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels in clinical trials.
Enlicitide Decanoate (MK-0616):
Phase 3 clinical trial data for enlicitide decanoate has shown impressive results. In the CORALreef Lipids trial, a once-daily oral dose resulted in a statistically significant and clinically meaningful reduction in LDL-C of 55.8% compared to placebo at 24 weeks.[11] A post-hoc reanalysis showed a 59.7% reduction.[11] The CORALreef HeFH trial in adults with heterozygous familial hypercholesterolemia also demonstrated a 59.4% reduction in LDL-C at 24 weeks compared to placebo. The safety profile of enlicitide was comparable to placebo.[12]
AZD0780:
Phase 2b trial results for AZD0780 have also been promising. When administered on top of standard-of-care statin therapy, a 30 mg daily dose of AZD0780 led to a 50.7% reduction in LDL-C.[4] The treatment was well-tolerated, with an adverse event profile similar to placebo.[2] Phase 1 data had previously shown a 52% reduction in LDL-C levels on top of rosuvastatin treatment.[9]
Unraveling the Mechanisms of Action
The two inhibitors, while both targeting PCSK9, employ distinct mechanisms to achieve their therapeutic effect.
Enlicitide Decanoate (MK-0616): A Direct Interaction Inhibitor
Enlicitide decanoate is a macrocyclic peptide that directly binds to the LDL receptor (LDLR) binding site on PCSK9.[5][6] This steric hindrance prevents PCSK9 from interacting with the LDLR, thereby inhibiting the degradation of the receptor and leading to increased clearance of LDL-C from the bloodstream.
Caption: PCSK9 signaling pathway leading to LDL receptor degradation.
AZD0780: An Allosteric Modulator
In contrast, AZD0780 is a small molecule that binds to a novel pocket on the C-terminal domain of PCSK9.[4][7] This binding does not directly block the interaction between PCSK9 and the LDLR. Instead, it is thought to induce a conformational change in PCSK9 that prevents the PCSK9-LDLR complex from being targeted for lysosomal degradation.[4] This allows the LDLR to be recycled back to the cell surface to continue clearing LDL-C.
Caption: Comparative mechanisms of action for Enlicitide and AZD0780.
Experimental Methodologies
The following sections detail the general protocols for key experiments used to characterize small molecule PCSK9 inhibitors.
In Vitro PCSK9-LDLR Binding Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the interaction between PCSK9 and the LDLR.
Principle: An enzyme-linked immunosorbent assay (ELISA) format is typically used. Recombinant LDLR is coated onto a microplate, and then incubated with recombinant PCSK9 in the presence of the test compound. The amount of PCSK9 that binds to the LDLR is then quantified using a labeled antibody against PCSK9.
General Protocol:
-
Coat a 96-well plate with recombinant human LDLR protein and incubate overnight.
-
Wash the plate to remove unbound LDLR.
-
Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Prepare serial dilutions of the test compound.
-
Incubate recombinant human PCSK9 with the diluted test compound.
-
Add the PCSK9-compound mixture to the LDLR-coated plate and incubate.
-
Wash the plate to remove unbound PCSK9.
-
Add a primary antibody specific to PCSK9, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to block 50% of the PCSK9-LDLR interaction.
Caption: Workflow for a typical PCSK9-LDLR binding assay.
Cellular LDL-C Uptake Assay
This assay assesses the functional consequence of PCSK9 inhibition in a cellular context.
Principle: Liver-derived cells, such as HepG2, are treated with the test compound and fluorescently labeled LDL-C. The amount of LDL-C taken up by the cells is then measured. Increased LDL-C uptake indicates that the inhibitor is effectively preventing PCSK9-mediated LDLR degradation.
General Protocol:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound for a specified period.
-
Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the cells and incubate.
-
Wash the cells to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader, or visualize and quantify uptake using fluorescence microscopy.
-
Compare the fluorescence in treated cells to untreated controls to determine the effect of the inhibitor on LDL-C uptake.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful tool for confirming direct target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the drug, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the drug indicates direct binding.
General Protocol:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PCSK9 in each sample using Western blotting or other protein quantification methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Conclusion and Future Outlook
The development of oral small molecule PCSK9 inhibitors represents a major advancement in the management of hypercholesterolemia. Both enlicitide decanoate and AZD0780 have shown significant promise in clinical trials, with robust LDL-C lowering effects and favorable safety profiles. Their distinct mechanisms of action provide valuable insights into the druggability of PCSK9 and offer different therapeutic strategies.
While direct head-to-head comparative trials are needed to definitively establish the superior agent, the data presented in this guide provides a strong foundation for researchers and drug development professionals to evaluate these emerging therapies. The convenience of an oral formulation has the potential to significantly improve patient adherence and expand the reach of potent PCSK9 inhibition to a broader patient population at risk for atherosclerotic cardiovascular disease. The ongoing and future clinical development of these and other small molecule PCSK9 inhibitors will be closely watched as they have the potential to reshape the treatment paradigm for one of the world's most prevalent chronic diseases.
References
- 1. Orally Bioavailable Macrocyclic Peptide That Inhibits Binding of PCSK9 to the Low Density Lipoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 5. merck.com [merck.com]
- 6. Enlicitide decanoate - Wikipedia [en.wikipedia.org]
- 7. AZD0780 - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Oral PCSK9 inhibitor, AZD0780 demonstrates significant Reduction of LDL-C in Hypercholesterolemia patients in phase 1 trial [medicaldialogues.in]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of PF-06815345 and Other PCSK9 Inhibitors Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular activities of PF-06815345, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), and other agents targeting the PCSK9 pathway. While this compound has been primarily investigated for its role in lowering low-density lipoprotein (LDL) cholesterol, the burgeoning field of cardio-oncology has shed light on the broader implications of PCSK9 inhibition in various cell types, including cancer cells. This document summarizes the available experimental data, details relevant protocols, and visualizes key biological and experimental processes to support further research and development.
Mechanism of Action: The PCSK9 Signaling Pathway
PCSK9 is a serine protease that plays a critical role in regulating the number of LDL receptors (LDLR) on the surface of cells, primarily hepatocytes. By binding to the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby preventing its recycling to the cell surface. This reduction in LDLR density leads to decreased clearance of LDL cholesterol from the bloodstream. PCSK9 inhibitors, such as this compound, disrupt this interaction, leading to increased LDLR recycling and consequently, greater LDL cholesterol uptake by cells.
Caption: The PCSK9 signaling pathway and the inhibitory action of this compound.
Comparative Cellular Activity of PCSK9 Inhibitors
While specific cross-validation data for this compound in a wide range of cell lines is limited in publicly available literature, studies on other PCSK9 inhibitors, including monoclonal antibodies (e.g., evolocumab, alirocumab) and siRNAs, have demonstrated effects beyond cholesterol regulation, particularly in cancer cell lines.[1][2][3] PCSK9 itself is expressed in various cancer cell lines, including those from hepatocellular carcinoma, gastric adenocarcinoma, and prostate cancer.[1][4]
| Cell Line | Cancer Type | PCSK9 Inhibitor | Observed Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | Novel small molecules (MR-3, MR-532, MR-533) | Inhibition of PCSK9 secretion (IC50s: 1.7µM, 5.7µM, 6.1µM respectively) | [5] |
| SH-SY5Y | Neuroblastoma | Novel small molecule (MR-3) | Restoration of neuronal cholesterol uptake | [5] |
| Human HER2+ Breast Cancer Cells | Breast Cancer | Evolocumab (monoclonal antibody) | Increased apoptosis and necrosis when combined with doxorubicin and trastuzumab | [2] |
| A549 | Lung Adenocarcinoma | siRNA | Promoted apoptosis via caspase-3 activation and ER stress | [1] |
| PC-3, LNCaP | Prostate Cancer | siRNA | Reduced radiation-induced apoptosis, enhancing cell viability | [1] |
| 4T1 | Murine Breast Cancer | Genetic knockout of PCSK9 | Suppressed tumor growth | [1] |
| MC38 | Murine Colon Adenocarcinoma | Genetic knockout of PCSK9 | Suppressed tumor growth | [1] |
| Human Colorectal Cancer Cells | Colorectal Cancer | Aptamer (PL1) and siRNA | Potentiated anti-PD-1/PD-L1 therapies | [3] |
Experimental Protocols
The following are representative protocols for assessing the in vitro activity of PCSK9 inhibitors.
1. Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well for MCF-7 or 2,500 cells/well for other lines) in 96-well plates and allow them to adhere for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the PCSK9 inhibitor (e.g., this compound) or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: Add 50 µL of a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for 3 hours at 37°C.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
2. PCSK9 Secretion Quantification (ELISA)
This assay quantifies the amount of PCSK9 protein secreted by cells into the culture medium.
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) to a desired confluency and then treat with the PCSK9 inhibitor for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available PCSK9 ELISA kit. Briefly, add the collected supernatants and standards to a microplate pre-coated with a PCSK9 capture antibody.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate solution.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Determine the concentration of PCSK9 in the samples by comparing their absorbance to the standard curve.
3. Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Treatment: Seed and treat cells with the PCSK9 inhibitor as described for the viability assay.
-
Cell Lysis: Lyse the cells to release their contents, including caspases.
-
Assay: Use a commercially available caspase-3 activity assay kit. Add the cell lysate to a reaction mixture containing a caspase-3 substrate conjugated to a fluorophore or chromophore.
-
Data Acquisition: Measure the fluorescence or absorbance over time using a microplate reader.
-
Analysis: Determine the caspase-3 activity based on the rate of substrate cleavage. An increase in activity in treated cells compared to control cells indicates induction of apoptosis.
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of a PCSK9 inhibitor.
Caption: A typical workflow for the in vitro validation of a PCSK9 inhibitor.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. PCSK9 inhibitor evolocumab to increase anticancer activities and reduce cardiotoxicity during doxorubicin and trastuzumab, as sequential treatment, through MyD88/NF-kB/mTORC1 pathways. - ASCO [asco.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. eathj.org [eathj.org]
- 6. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PF-06815345 and Alternative PCSK9 Inhibitors Against Known PCSK9 Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the investigational oral PCSK9 inhibitor, PF-06815345, against known PCSK9 mutations, benchmarked against established alternatives: the monoclonal antibodies evolocumab and alirocumab, and the small interfering RNA (siRNA) therapeutic, inclisiran.
Executive Summary:
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. Gain-of-function (GoF) mutations in the PCSK9 gene lead to hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease, while loss-of-function (LoF) mutations are associated with lower LDL-C levels and cardiovascular protection. This guide assesses the therapeutic efficacy of various PCSK9 inhibitors in the context of these genetic variations.
Notably, publicly available data on the specific efficacy of the oral inhibitor this compound against various PCSK9 mutations is limited due to the discontinuation of its clinical development for strategic business reasons. In contrast, extensive clinical data is available for the approved monoclonal antibodies, evolocumab and alirocumab, and the siRNA therapeutic, inclisiran, demonstrating their effectiveness in patient populations with hypercholesterolemia, including those with identified PCSK9 mutations.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and its alternatives. It is important to note the absence of specific data for this compound's performance against individual PCSK9 mutations.
Table 1: Overview of PCSK9 Inhibitors
| Drug | Mechanism of Action | Administration | Development Status |
| This compound | Small molecule inhibitor of PCSK9 | Oral | Clinical development discontinued |
| Evolocumab (Repatha®) | Monoclonal antibody binding to PCSK9 | Subcutaneous injection | Approved |
| Alirocumab (Praluent®) | Monoclonal antibody binding to PCSK9 | Subcutaneous injection | Approved |
| Inclisiran (Leqvio®) | Small interfering RNA (siRNA) inhibiting PCSK9 synthesis | Subcutaneous injection | Approved |
Table 2: Efficacy Against PCSK9 Gain-of-Function (GoF) Mutations
| Drug | PCSK9 GoF Mutation | Patient Population | LDL-C Reduction (%) | Reference |
| This compound | Data Not Available | - | - | - |
| Evolocumab | Not specified, patients with clinical atherosclerotic cardiovascular disease | Heterozygous and Homozygous Familial Hypercholesterolemia (HeFH, HoFH) | 54-71% (vs. placebo) | [1] |
| Alirocumab | L108R, S127R, R218S, D374Y | Autosomal Dominant Hypercholesterolemia | 53.7% (vs. placebo at week 2) | [2] |
| Alirocumab | Not specified | Patients with probable heterozygous familial hypercholesterolemia | Marked reductions from baseline | [3] |
| Inclisiran | One patient with a GoF mutation | Familial Hypercholesterolemia (ORION-9) | >90% | [4] |
Table 3: Efficacy in Familial Hypercholesterolemia (FH) - Often Associated with PCSK9 GoF Mutations
| Drug | Patient Population | LDL-C Reduction (%) | Reference |
| This compound | Data Not Available | - | - |
| Evolocumab | Monogenic vs. Polygenic Hypercholesterolemia | 63.9% vs. 67.7% (no significant difference) | [5] |
| Alirocumab | Heterozygous Familial Hypercholesterolemia (HeFH) | 48.8% (75/150 mg) to 55% (150 mg) | [6] |
| Inclisiran | Heterozygous Familial Hypercholesterolemia (HeFH) across various genotypes (ORION-9) | 45% (time-averaged vs. placebo) | [4][7] |
Signaling Pathways and Experimental Workflows
PCSK9 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of PCSK9 and the points of intervention for different inhibitor classes.
Caption: Mechanism of PCSK9 action and points of therapeutic intervention.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of a PCSK9 inhibitor against different PCSK9 mutations.
Caption: Workflow for in vitro efficacy testing of PCSK9 inhibitors.
Detailed Experimental Protocols
While specific protocols for this compound are not publicly available, the following are standard methodologies used to evaluate the efficacy of PCSK9 inhibitors.
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the inhibitory effect of a compound on the binding of PCSK9 to the LDL receptor (LDLR).
Principle: This is typically an enzyme-linked immunosorbent assay (ELISA)-based format. Recombinant LDLR protein is coated onto a microplate. Recombinant PCSK9 (wild-type or mutant) is pre-incubated with the test inhibitor before being added to the LDLR-coated plate. The amount of PCSK9 that binds to the LDLR is then detected using a specific antibody against PCSK9, which is conjugated to an enzyme (e.g., horseradish peroxidase) for signal generation.
Materials:
-
96-well microplates
-
Recombinant human LDLR-AB domain
-
Recombinant human PCSK9 (wild-type and various mutants)
-
Test inhibitor (e.g., this compound) and control inhibitors (e.g., evolocumab)
-
Biotinylated anti-PCSK9 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Protocol:
-
Coating: Coat a 96-well plate with recombinant LDLR-AB domain (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with assay buffer for 1-2 hours at room temperature.
-
Inhibitor Incubation: In a separate plate, pre-incubate serial dilutions of the test inhibitor with a constant concentration of recombinant PCSK9 (wild-type or mutant) for 1 hour at room temperature.
-
Binding Reaction: Transfer the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add a biotinylated anti-PCSK9 antibody and incubate for 1 hour. After washing, add Streptavidin-HRP and incubate for 30 minutes.
-
Signal Development: After a final wash, add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LDLR Degradation and LDL-C Uptake Assay
Objective: To assess the ability of a PCSK9 inhibitor to prevent PCSK9-mediated LDLR degradation and restore LDL-C uptake in a cellular context.
Principle: Human liver cells (e.g., HepG2) that endogenously express LDLR are treated with recombinant PCSK9 in the presence or absence of the test inhibitor. The levels of LDLR on the cell surface are then quantified. Subsequently, the cells' ability to take up fluorescently labeled LDL-C is measured.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9 (wild-type and various mutants)
-
Test inhibitor and controls
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Antibodies for LDLR detection (for Western blot or flow cytometry)
-
Lysis buffer for protein extraction
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture: Plate HepG2 cells in a suitable format (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
-
Treatment: Treat the cells with recombinant PCSK9 (wild-type or mutant) and serial dilutions of the test inhibitor for a specified period (e.g., 4-6 hours).
-
LDLR Degradation Analysis (Western Blot):
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LDLR, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescence substrate and quantify the band intensity.
-
-
LDL-C Uptake Assay:
-
After the treatment period, wash the cells and incubate them with a medium containing fluorescently labeled LDL (DiI-LDL) for 2-4 hours.
-
Wash the cells to remove unbound DiI-LDL.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
-
Data Analysis:
-
For the LDLR degradation assay, quantify the relative LDLR protein levels compared to the control.
-
For the LDL-C uptake assay, quantify the fluorescence signal.
-
Determine the EC50 value of the inhibitor for the rescue of LDLR expression and LDL-C uptake.
-
Conclusion
While this compound presented a promising oral alternative in the landscape of PCSK9 inhibitors, the cessation of its clinical development has left a significant void in the understanding of its efficacy, particularly against the diverse spectrum of PCSK9 mutations. In contrast, the approved monoclonal antibodies, evolocumab and alirocumab, have demonstrated robust and consistent LDL-C reduction in patients with various forms of hypercholesterolemia, including those with confirmed PCSK9 gain-of-function mutations. The siRNA therapeutic, inclisiran, also shows broad efficacy across different genetic backgrounds of familial hypercholesterolemia.
For researchers and drug development professionals, the methodologies outlined in this guide provide a framework for the preclinical and clinical evaluation of novel PCSK9 inhibitors. Future research on orally available small molecule inhibitors will be crucial in providing more convenient and potentially more accessible therapeutic options for patients with hypercholesterolemia, including those with challenging genetic profiles. A direct comparison with these established agents against a panel of clinically relevant PCSK9 mutations will be a critical step in the development of any new PCSK9-targeted therapy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inclisiran in FH: Safe, Cuts LDL in This Challenging Group | tctmd.com [tctmd.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Exploring the Efficacy of Alirocumab and Evolocumab in Reducing Low-Density Lipoprotein (LDL) Cholesterol Levels in Patients With Familial Hypercholesterolemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclisiran for Heterozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]
Safety Operating Guide
Navigating the Safe Disposal of PF-06815345: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management and disposal of the investigational compound PF-06815345 are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and general guidelines for the disposal of hazardous laboratory chemicals.
Core Safety and Handling Protocols
When handling this compound, it is imperative to adhere to the safety precautions outlined in the material's Safety Data Sheet (SDS). The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, it should be collected promptly.[1] Absorbent materials used for spill cleanup must also be treated as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard and identification information for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1900686-46-5 |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects |
| Precautionary Statements | P273: Avoid release to the environment, P391: Collect spillage, P501: Dispose of contents/ container to an approved waste disposal plant |
Data sourced from the this compound Safety Data Sheet.[1]
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for chemicals classified as hazardous to aquatic life.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be identified as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition with a secure lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings ("Toxic," "Environmental Hazard").
-
Segregation: Store the this compound waste separately from other incompatible waste streams to prevent any potential reactions.
-
Accumulation: Keep the hazardous waste container closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Experimental Protocol: Final Disposal
-
Professional Disposal: The collected hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.
-
Disposal Method: The approved waste disposal facility will determine the appropriate disposal method. For chemicals that are highly toxic to aquatic life, high-temperature incineration is a common and effective disposal method.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling PF-06815345
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of PF-06815345, ensuring laboratory safety and procedural integrity.
This document provides critical safety and logistical information for the handling of this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life, with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A conservative approach to PPE is crucial when handling compounds with notable hazard classifications. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Primary: Chemical-resistant gloves (nitrile or neoprene), disposable lab coat or gown, safety goggles. - Secondary (if significant dust generation is possible): A full-face respirator with P100 (or equivalent) particulate filters should be used.[2] |
| Preparing Solutions | - Primary: Work within a fume hood. - Secondary: Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety glasses with side shields or safety goggles.[2][3] |
| General Laboratory Work | - Primary: Lab coat and safety glasses with side shields. - Secondary: Appropriate street clothing (long pants, closed-toe shoes) should be worn under the lab coat.[2] |
Operational Plan: Step-by-Step Guidance
A designated controlled area, such as a chemical fume hood, should be established for all work involving this compound to contain potential contamination.[2]
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, hazard pictograms, and date of receipt.
-
Storage: Store this compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Handling and Solution Preparation
-
Weighing: All manipulations of the powdered compound should be performed within a fume hood or a powder-containment balance enclosure to minimize inhalation exposure.[2][4] Use disposable weighing boats and spatulas to prevent cross-contamination.[2][5]
-
Solution Preparation: Prepare all solutions within a chemical fume hood.[2] Slowly add the solid compound to the solvent to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[2]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound, emphasizing key safety checkpoints.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste due to its toxicity to aquatic life.[1][2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[2] |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2] Never pour down the drain.[6] |
| Sharps | Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[2] |
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[2]
Hierarchy of Safety Controls
To ensure maximum safety, a multi-layered approach to hazard control should be implemented. The following diagram illustrates the hierarchy of controls, from most to least effective.
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
